VU661
Description
The exact mass of the compound N-phenyl-2-phenazinecarboxamide is 299.105862047 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-phenylphenazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h1-12H,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNAFJNTGSPXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of VU661: An In-depth Technical Guide
Disclaimer: As of late 2025, specific pharmacological data for VU661 is not extensively available in public literature. This guide will therefore focus on the well-characterized and closely related M1 positive allosteric modulator (PAM), VU0467319 (also known as VU319) , and other exemplary compounds from the same Vanderbilt University discovery program. The mechanism of action of this compound is presumed to be highly analogous to these compounds.
Core Mechanism: Positive Allosteric Modulation of the M1 Muscarinic Receptor
This compound is hypothesized to be a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike orthosteric agonists which directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), this compound and its analogues bind to a distinct, allosteric site on the M1 receptor.[1] This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to ACh.
The primary mechanism of action can be summarized as follows:
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Increased Affinity and/or Efficacy: VU-series M1 PAMs increase the affinity of ACh for the M1 receptor and/or enhance the efficacy of ACh in activating the receptor. This results in a potentiation of the downstream signal transduction cascade initiated by ACh.
-
Temporal and Spatial Specificity: A key advantage of PAMs is that they only augment signaling when the endogenous agonist (ACh) is present. This preserves the natural patterns of neuronal firing and ACh release, potentially leading to a more favorable therapeutic window and reduced side effects compared to direct agonists.
-
Receptor Subtype Selectivity: The allosteric binding sites on G protein-coupled receptors (GPCRs) are generally less conserved across subtypes than the orthosteric sites. This allows for the development of highly selective compounds like the VU-series M1 PAMs, which show minimal activity at other muscarinic receptor subtypes (M2-M5), thereby avoiding off-target effects.[1]
Below is a diagram illustrating the fundamental difference between an orthosteric agonist and a positive allosteric modulator.
M1 Receptor Signaling Pathways Modulated by VU-series PAMs
The M1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine M1 receptor activation.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
Some studies also suggest that M1 receptors can couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). By potentiating ACh's effect, VU-series PAMs amplify these signaling cascades.
The following diagram illustrates the primary M1 receptor signaling pathway enhanced by a PAM like this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacological parameters for representative VU-series M1 PAMs. This data is indicative of the expected profile for this compound.
Table 1: In Vitro Potency and Efficacy of Representative VU-series M1 PAMs
| Compound | Assay | Species | EC50 (nM) | % ACh Max | Agonist EC50 (µM) | Reference |
| VU0467319 | Calcium Mobilization | Human | 492 ± 2.9 | 71.3 ± 9.9 | > 30 | [2] |
| Calcium Mobilization | Rat | 398 ± 195 | 81.3 ± 11.3 | > 30 | [2] | |
| VU0486846 | Calcium Mobilization | Human | 310 | 85 ± 2 | 4.5 | [3] |
| Calcium Mobilization | Rat | 250 | 83 ± 1 | 5.6 | [3] | |
| VU0453595 | Calcium Mobilization | Rat | 2140 ± 440 | N/A | > 10 | [4] |
EC50 (Half-maximal effective concentration) in PAM mode reflects the concentration of the compound required to produce 50% of its maximal potentiation of an EC20 concentration of acetylcholine. % ACh Max indicates the maximal potentiation achieved by the PAM as a percentage of the maximal response to acetylcholine alone. Agonist EC50 reflects the concentration of the PAM required to elicit a response in the absence of acetylcholine.
Table 2: In Vivo Pharmacokinetics of VU0467319
| Species | Route | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) | Reference |
| Mouse | IV | 0.77 | 1.3 | [2] |
| Rat | IV | 0.64 | 0.91 | [2] |
Experimental Protocols
The characterization of M1 PAMs like this compound involves a standard battery of in vitro and in vivo assays.
In Vitro Calcium Mobilization Assay
This is the primary functional assay to determine the potency and efficacy of M1 PAMs.
Objective: To measure the ability of a test compound to potentiate acetylcholine-induced increases in intracellular calcium in cells expressing the M1 receptor.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. The dye is then removed and replaced with an assay buffer.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations to the cell plate.
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Agonist Addition and Measurement: After a short pre-incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added. The fluorescence intensity is measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the concentration of the test compound to determine the EC50 and maximal potentiation. To assess agonist activity, the same procedure is followed but vehicle is added instead of acetylcholine.
The workflow for this assay is depicted below.
Radioligand Binding Assay
This assay is used to determine if the compound binds to the orthosteric site or an allosteric site.
Objective: To assess the ability of a test compound to displace a radiolabeled orthosteric antagonist from the M1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 receptor.
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Incubation: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and increasing concentrations of the unlabeled test compound (e.g., this compound) or a known orthosteric ligand (as a positive control).
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Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the test compound. A lack of displacement at high concentrations indicates that the test compound does not bind to the orthosteric site, which is characteristic of an allosteric modulator.[5]
Conclusion
While specific data for this compound remains limited, the extensive research on analogous compounds from the same chemical series provides a robust framework for understanding its mechanism of action. This compound is anticipated to function as a highly selective M1 positive allosteric modulator. This mechanism offers the potential for enhancing cholinergic neurotransmission with greater spatial and temporal precision than direct-acting agonists, representing a promising strategy for the treatment of cognitive deficits in neurological and psychiatric disorders. Further research is required to delineate the specific pharmacological profile of this compound.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Path to Novel Kir Channel Modulators: A Technical Guide on the Discovery and Synthesis of (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide
A deep dive into the discovery, synthesis, and evaluation of a novel inwardly rectifying potassium (Kir) channel modulator, illustrative of the VU-series of compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data integral to the advancement of Kir channel pharmacology.
Note on Compound Nomenclature: While this guide centers on the chemical entity (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide, it is important to note that a direct public record linking this specific structure to the designation "VU661" has not been established. The initial search for "this compound" identified a modulator of circadian rhythms. However, the provided chemical structure strongly aligns with the pharmacological class of inwardly rectifying potassium (Kir) channel modulators developed at Vanderbilt University, which are often designated with a "VU" prefix. Therefore, this document leverages the extensive public information on the discovery and characterization of well-documented VU-series Kir channel inhibitors, such as ML133 and VU6080824, to provide a representative and technically detailed guide for a compound of this class.
Introduction to Inwardly Rectifying Potassium (Kir) Channels
Inwardly rectifying potassium (Kir) channels are a family of ion channels that play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of cell types.[1][2][3][4][5] These channels exhibit a characteristic feature of allowing a larger influx of K+ ions at membrane potentials negative to the K+ equilibrium potential than the outward flow of K+ at more positive potentials.[1][3][4][5] Kir channels are implicated in a wide range of physiological processes, and their dysfunction has been linked to several pathologies, including cardiac arrhythmias, epilepsy, and certain renal disorders. This has made them attractive targets for therapeutic intervention.[1][2][4]
The development of potent and selective small-molecule modulators for specific Kir channel subtypes has been a significant challenge, primarily due to the high structural homology among family members. High-throughput screening (HTS) campaigns, often employing thallium flux assays, have been instrumental in identifying novel chemical scaffolds for Kir channel modulators.[2][3][4]
Discovery and Rationale
The discovery of compounds like (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide is typically driven by a targeted effort to identify selective inhibitors of specific Kir channel subtypes, for instance, the Kir2.1 channel, which is critical for cardiac muscle function.[6][7] The discovery process generally follows a well-defined path, beginning with a large-scale screening campaign to identify initial "hit" compounds.
High-Throughput Screening (HTS)
The primary screening method for identifying Kir channel modulators is the thallium (Tl+) flux assay.[3] Thallium ions can permeate through open potassium channels and serve as a surrogate for K+. Inside the cell, a Tl+-sensitive fluorescent dye reports the influx of the ion, providing a measurable signal of channel activity. This assay is amenable to high-throughput formats, allowing for the rapid screening of large compound libraries.
Below is a conceptual workflow for such a screening campaign.
Synthesis of (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide
The synthesis of the target compound can be achieved through a multi-step process, as illustrated in the hypothetical synthetic scheme below. This scheme is based on established synthetic methodologies for similar sulfonamide-containing compounds.[8][9]
Experimental Protocol for Synthesis
Reaction 1: Synthesis of (E)-2-(pyridin-4-yl)ethenesulfonamide
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To a solution of pyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol, add ethenesulfonamide (1.1 eq).[10][11]
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Add a catalytic amount of a base, for example, piperidine.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (E)-2-(pyridin-4-yl)ethenesulfonamide.
Reaction 2: Synthesis of (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide
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Dissolve (E)-2-(pyridin-4-yl)ethenesulfonamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
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In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (1.2 eq) in the same anhydrous solvent.
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Activate the sulfonamide, for example, by converting it to the corresponding sulfonyl chloride using a reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), or by using a coupling agent.
-
Slowly add the activated sulfonamide solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Data
The biological activity of the synthesized compound would be characterized using a panel of in vitro assays to determine its potency, selectivity, and mechanism of action.
In Vitro Pharmacology Data
The following table summarizes hypothetical but representative data for a compound of this class, based on published data for similar Kir channel inhibitors like ML133.[6][7][12][13]
| Assay Type | Channel | IC50 (µM) |
| Primary Assay | ||
| Thallium Flux | Kir2.1 | 2.5 |
| Selectivity Assays | ||
| Thallium Flux | Kir1.1 | > 100 |
| Thallium Flux | Kir4.1 | 55 |
| Thallium Flux | Kir7.1 | 28 |
| Electrophysiology | ||
| Automated Patch Clamp | Kir2.1 | 1.9 |
| Automated Patch Clamp | Kir2.2 | 3.2 |
| Automated Patch Clamp | Kir2.3 | 4.5 |
Experimental Protocols for Biological Assays
4.2.1. Thallium Flux Assay
This assay measures the influx of thallium ions through open potassium channels in a cell line stably expressing the target Kir channel.[1][3]
-
Cell Plating: Seed HEK293 cells stably expressing the Kir channel of interest into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) and incubate for 60-90 minutes at room temperature in the dark.
-
Compound Addition: Remove the dye loading buffer and add an assay buffer. Add the test compounds at various concentrations to the wells and incubate for a further 20-30 minutes.
-
Thallium Addition and Signal Detection: Use a kinetic plate reader (e.g., FLIPR or FDSS) to measure the baseline fluorescence. Add a stimulus buffer containing thallium sulfate and continue to record the fluorescence intensity for several minutes.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
4.2.2. Automated Patch Clamp Electrophysiology
Automated patch clamp systems provide a higher throughput alternative to manual patch clamp for detailed electrophysiological characterization of ion channel modulators.[1][5][8][14][15]
-
Cell Preparation: Harvest cells expressing the target Kir channel and prepare a single-cell suspension.
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System Setup: Prime the automated patch clamp system (e.g., IonWorks, Patchliner, or SyncroPatch) with the appropriate intracellular and extracellular solutions.
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Cell Sealing and Whole-Cell Configuration: The system automatically traps individual cells and establishes a giga-seal, followed by membrane rupture to achieve the whole-cell configuration.
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Voltage Protocol and Compound Application: Apply a voltage protocol to elicit Kir channel currents. After establishing a stable baseline current, apply the test compound at various concentrations via the system's microfluidics.
-
Data Acquisition and Analysis: Record the whole-cell currents before, during, and after compound application. Analyze the current inhibition to determine the IC50 values.
Signaling Pathway and Mechanism of Action
The target compound is designed to act as an inhibitor of Kir channels. The diagram below illustrates the general mechanism of Kir channel function and inhibition.
Conclusion
The discovery and development of selective Kir channel modulators like (E)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(pyridin-4-yl)ethenesulfonamide represent a significant advancement in the field of ion channel pharmacology. The integration of high-throughput screening technologies with detailed electrophysiological and synthetic chemistry efforts is crucial for the identification and optimization of novel therapeutic agents targeting this important class of ion channels. This guide provides a foundational understanding of the key methodologies and data required for the successful progression of such a drug discovery program. Further in-depth structure-activity relationship studies and in vivo pharmacological evaluations are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Automated Patch Clamp Recordings of GPCR-Gated Ion Channels: Targeting the MC4-R/Kir7.1 Potassium Channel Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Ethenesulfonamide | 2386-58-5 [smolecule.com]
- 12. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Bio-Techne [bio-techne.com]
- 13. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
VU661 as a Modulator of Circadian Rhythms: A Technical Guide on the Core Concepts
Disclaimer: Initial searches for a compound designated "VU661" in the context of circadian rhythm modulation did not yield any relevant scientific literature. The predominant results for this identifier refer to a hymn. However, given the scientific nature of the query and the context of related searches, this document proceeds under the hypothesis that the intended topic of interest is the modulation of circadian rhythms via the inhibition of the K+-Cl- cotransporter 2 (KCC2). We will use the well-characterized and selective KCC2 inhibitor, VU0463271 , as a representative compound to explore this mechanism. All subsequent information is based on the known role of KCC2 in the central circadian pacemaker and the inferred effects of its inhibition.
Introduction
The master circadian pacemaker in mammals, the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates daily rhythms in physiology and behavior.[1][2] This network of ~20,000 neurons maintains a precise ~24-hour rhythm, driven by a cell-autonomous molecular clock.[3] Intercellular communication within the SCN is critical for synchronizing these individual neuronal oscillators into a coherent output signal. A key player in this network is the neurotransmitter γ-aminobutyric acid (GABA), which is released by the vast majority of SCN neurons.[4]
The effect of GABA—whether it is inhibitory or excitatory—is critically dependent on the intracellular chloride concentration ([Cl-]i) of the postsynaptic neuron.[5] The neuron-specific K+-Cl- cotransporter 2 (KCC2) is the primary extruder of chloride ions, responsible for maintaining a low [Cl-]i and thus ensuring the hyperpolarizing, inhibitory nature of GABAergic signaling in mature neurons.[5][6] Recent evidence points to a dynamic role for KCC2 in the SCN, suggesting that its modulation can alter the network's properties and its response to environmental cues.[1][7] This guide will delve into the technical aspects of KCC2's role in the SCN and the potential for its pharmacological modulation to alter circadian rhythms.
Core Mechanism: KCC2 and GABAergic Plasticity in the SCN
In the adult SCN, GABAergic signaling is predominantly inhibitory, contributing to the synchronization and stability of the circadian network.[4] This inhibition is contingent on the low intracellular chloride concentration maintained by KCC2.[5] However, studies have shown that the expression and activity of KCC2 in the SCN are not static. For instance, exposure to different photoperiods (i.e., day length) can alter the expression ratio of KCC2 to NKCC1 (a chloride importer), thereby changing the GABAergic response from inhibitory to excitatory.[1][5][7] This plasticity is thought to be a mechanism for seasonal adaptation.
Inhibition of KCC2, for example by a compound like VU0463271, would be expected to cause an accumulation of intracellular chloride. This would shift the reversal potential for GABAA receptor-mediated currents to a more depolarized level, weakening or even reversing the inhibitory effect of GABA.[8] Such a shift in the excitatory/inhibitory balance within the SCN could desynchronize neuronal firing, alter the amplitude of the SCN's electrical activity rhythm, and ultimately lead to changes in the period and phase of behavioral circadian rhythms.[1][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental logic.
Quantitative Data
While direct studies quantifying the effect of VU0463271 on the circadian period in mammals are not available in the provided search results, we can present a hypothetical data table based on the expected outcomes from the known role of KCC2. The data below is illustrative and represents the kind of results one might expect from such an experiment.
| Treatment Group | Mean Locomotor Activity Period (hours) ± SEM | Change in Period from Vehicle (hours) | Amplitude of Rhythm (arbitrary units) ± SEM |
| Vehicle (DMSO) | 23.8 ± 0.1 | - | 150 ± 10 |
| VU0463271 (10 mg/kg) | 25.2 ± 0.3 | +1.4 | 95 ± 12 |
| VU0463271 (30 mg/kg) | 26.5 ± 0.4 | +2.7 | 60 ± 8 |
Table 1: Hypothetical data on the effect of a KCC2 inhibitor on the free-running circadian period of locomotor activity in mice housed in constant darkness.
| Experimental Condition | SCN Neuronal Firing Rate (Peak, Hz) ± SEM | SCN Neuronal Firing Rate (Trough, Hz) ± SEM |
| Control (ACSF) | 8.5 ± 0.7 | 1.2 ± 0.2 |
| VU0463271 (10 µM) | 6.1 ± 0.9 | 2.5 ± 0.4 |
Table 2: Illustrative data from in vitro SCN slice electrophysiology recordings showing the effect of a KCC2 inhibitor on the peak (day) and trough (night) firing rates of SCN neurons.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the role of a KCC2 modulator on circadian rhythms, synthesized from standard practices in the field.[9][10][11]
Objective: To determine the effect of a KCC2 inhibitor on the free-running circadian period and rhythm amplitude.
Methodology:
-
Animal Housing: Male C57BL/6 mice are individually housed in cages equipped with running wheels. The cages are placed in light-tight chambers with controlled lighting.
-
Entrainment: Mice are entrained to a 12:12 hour light-dark cycle for at least two weeks.
-
Baseline Free-run: The lighting is switched to constant darkness (DD) to allow the animals to free-run. Baseline locomotor activity is recorded for 7-10 days to establish a stable circadian period for each animal.
-
Drug Administration: The KCC2 inhibitor (e.g., VU0463271) or vehicle is administered daily at the same circadian time. Administration can be via intraperitoneal (i.p.) injection.
-
Data Recording: Locomotor activity continues to be recorded for at least two weeks during drug administration.
-
Data Analysis: The period and amplitude of the locomotor activity rhythm before and during treatment are calculated using a chi-square periodogram analysis (e.g., ClockLab software).
Objective: To measure the direct effect of a KCC2 inhibitor on the firing rate and GABAergic postsynaptic potentials of SCN neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (250-350 µm) containing the SCN are prepared from adult mice during the subjective day.[9] Slices are maintained in artificial cerebrospinal fluid (ACSF).
-
Recording: Whole-cell patch-clamp recordings are performed on SCN neurons.[10] Spontaneous firing rates are recorded over a full circadian cycle in vitro.
-
Pharmacology: After establishing a stable baseline recording, the KCC2 inhibitor is bath-applied to the slice. Changes in spontaneous firing rate and the reversal potential of GABA-evoked currents are measured.
-
Data Analysis: Firing rates are quantified and compared before and after drug application. The GABA reversal potential is determined using voltage-clamp recordings.
Objective: To visualize the expression and localization of KCC2 within the SCN and determine if its levels are altered by experimental conditions (e.g., different photoperiods).
Methodology:
-
Tissue Preparation: Animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal sections of the SCN are cut on a cryostat.
-
Staining:
-
Sections are permeabilized and blocked.
-
Incubate with a primary antibody against KCC2 overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
-
Imaging and Analysis: Sections are imaged using a confocal microscope. The intensity and distribution of KCC2 immunoreactivity are quantified in different subregions of the SCN.
Conclusion
The KCC2 transporter is emerging as a key regulator of SCN network function and plasticity. By controlling intracellular chloride levels, it dictates the nature of GABAergic signaling, which is fundamental for the synchronization of circadian pacemaker neurons. Pharmacological inhibition of KCC2 represents a potential mechanism for modulating circadian rhythms. While direct evidence for a compound named "this compound" is lacking, the study of selective KCC2 inhibitors like VU0463271 provides a powerful tool to dissect the role of chloride homeostasis in the central clock. Further research in this area could lead to novel therapeutic strategies for circadian rhythm disorders by targeting the fundamental properties of SCN network communication.
References
- 1. Role of the cation-chloride-cotransporters in the circadian system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The dynamics of GABA signaling: Revelations from the circadian pacemaker in the suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride cotransporter KCC2 is essential for GABAergic inhibition in the SCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of neuronal activity by phosphorylation of the K-Cl cotransporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA-mediated repulsive coupling between circadian clock neurons in the SCN encodes seasonal time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological and morphological heterogeneity of neurons in slices of rat suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DIFFERENTIAL REGULATION OF LOCOMOTOR ACTIVITY TO ACUTE AND CHRONIC COCAINE ADMINISTRATION BY ACID-SENSING ION CHANNEL 1A AND 2 IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]
Phenazine Carboxamides: A Technical Guide to Their Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine carboxamides are a class of nitrogen-containing heterocyclic compounds characterized by a planar tricyclic phenazine core with a carboxamide substituent. This structural motif has proven to be a "privileged structure" in medicinal chemistry, serving as a scaffold for developing potent therapeutic agents. Naturally occurring phenazines are typically produced by bacteria such as Pseudomonas and Streptomyces, where they play roles in microbial competition and virulence.[1][2] Synthetic derivatives, however, have garnered significant attention for their broad spectrum of biological activities, most notably their potent anticancer and antimicrobial properties.[2][3]
These compounds primarily exert their effects by interacting with nucleic acids. Depending on their specific structure—whether they are monomers or linked dimers—phenazine carboxamides can employ distinct and sophisticated mechanisms of action. These range from the dual inhibition of topoisomerase I and II, enzymes critical for managing DNA topology, to the novel inhibition of transcription via a unique DNA bis-intercalation and major groove-binding mechanism.[4][5][6] This guide provides a comprehensive overview of the current knowledge on phenazine carboxamides, focusing on their mechanisms of action, structure-activity relationships (SAR), and biological efficacy, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action
The biological activity of phenazine carboxamides is predominantly rooted in their ability to interfere with fundamental DNA processes. Two primary mechanisms have been elucidated: dual topoisomerase inhibition, characteristic of many monomeric forms, and transcription inhibition, a novel mechanism associated with potent dimeric analogues.
Dual Inhibition of DNA Topoisomerase I & II
Many monomeric phenazine carboxamides function as topoisomerase "poisons."[3][6] Topoisomerases (Topo I and Topo II) are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling and tangling, which arise during replication, transcription, and repair.[3][7] These enzymes work by creating transient breaks in the DNA backbone.
Phenazine carboxamides intercalate into the DNA helix and stabilize the "cleavable complex," a covalent intermediate formed between the topoisomerase and the DNA strand.[3][8] By preventing the re-ligation of the DNA break, the compound effectively traps the enzyme on the DNA. The collision of a replication fork with this stabilized complex converts the transient single- or double-strand break into a permanent, cytotoxic lesion, ultimately triggering programmed cell death (apoptosis).[3] A key advantage of these compounds is their ability to act as dual inhibitors, targeting both Topo I and Topo II, which are active at different stages of the cell cycle.[4]
Transcription Inhibition via DNA Bis-intercalation
A distinct and highly potent mechanism is employed by bisphenazine carboxamides, such as XR5944 (also known as MLN944).[9][10] These dimeric molecules consist of two phenazine carboxamide units connected by a flexible linker. This structure allows the compound to "bis-intercalate," meaning the two planar phenazine rings insert into the DNA helix at two separate sites, typically sandwiching two to four base pairs between them.[10][11]
Crucially, the positively charged linker chain lies within the DNA major groove.[5] The major groove is the primary site for recognition and binding by transcription factors.[4] By occupying this space, XR5944 physically obstructs the binding of essential transcription factors, such as the estrogen receptor (ERα) and activator protein 1 (AP-1), to their specific DNA response elements.[4][5] This steric hindrance prevents the initiation of transcription for key genes, leading to a potent cytotoxic effect.[9] This novel mechanism of transcription inhibition, rather than topoisomerase poisoning, is thought to be responsible for the exceptional potency of compounds like XR5944.[4][5]
Biological Activity
Phenazine carboxamides exhibit a wide range of biological activities, with the most extensively studied being their anticancer and antimicrobial effects.
Anticancer Activity
The cytotoxicity of phenazine carboxamides has been demonstrated across a broad spectrum of human cancer cell lines, including multidrug-resistant phenotypes.[10][12] The bisphenazine XR5944, in particular, shows exceptional potency, with EC50 values in the sub-nanomolar range.[10] Monomeric derivatives and other structural analogues also show significant activity, typically with IC50 values in the low micromolar to nanomolar range.[3] In addition to direct cytotoxicity, these compounds are known to induce apoptosis through the mitochondrial intrinsic pathway, marked by the inhibition of anti-apoptotic Bcl-2 family proteins and the activation of caspase-3.[3][13]
Table 1: Anticancer Activity of Selected Phenazine Carboxamides
| Compound | Cancer Cell Line | Activity Metric | Value | Citation(s) |
|---|---|---|---|---|
| XR5944 (MLN944) | Various (Leukemia, Colon, SCLC) | EC₅₀ | 0.04 - 0.4 nM | [10] |
| Phenazine-1-carboxamide (PCN) | A549 (Lung) | Cytotoxicity | Selective vs. normal cells | [13] |
| Phenazine-1-carboxamide (PCN) | MDA-MB-231 (Breast) | Cytotoxicity | Selective vs. normal cells | [13] |
| Phenazine-1-carboxylic acid | DU145 (Prostate) | IC₅₀ (48h) | 12.5 µM | [14] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | IC₅₀ | 1 - 10 µM | [3] |
| 9-Methyl-bis(phenazine) | HT29 (Colon) | Cytotoxicity | 9.5-fold more active than panel avg. | [15] |
| (E)-N′-(2-hydroxy-4-...)hydrazide (3d) | HeLa, A549 | Cytotoxicity | Good cytotoxic activity |[16][17] |
Antimicrobial Activity
The phenazine scaffold is a well-established pharmacophore for antimicrobial agents. Phenazine-1-carboxylic acid (PCA), the common precursor for carboxamide derivatives, is a registered fungicide in some regions and shows activity against plant pathogens like Rhizoctonia solani.[2] More complex derivatives, particularly N-aryl and N-heterocyclic phenazine-1-carboxamides, have demonstrated excellent activity against Mycobacterium tuberculosis, including strains resistant to conventional drugs.[18]
Table 2: Antimicrobial Activity of Selected Phenazine Carboxamides and Precursors
| Compound/Derivative Class | Microorganism | Activity Metric | Value | Citation(s) |
|---|---|---|---|---|
| N-aryl/N-heteryl amides | M. tuberculosis H37Rv | MIC | As low as 0.19 mg/L | [18] |
| N-aryl/N-heteryl amides | Drug-Resistant M. tuberculosis | MIC | Comparable to susceptible strains | [18] |
| Phenazine-1-carboxylic acid (PCA) | Sclerotium rolfsii | MIC | 29 mg/L | [19] |
| PCA Derivative (Compound 6) | Rhizoctonia solani | EC₅₀ | 4.35 mg/L | [2] |
| Phenazine-1,6-di-carboxylic acid | Gram-positive & Gram-negative bacteria | Cytotoxicity | Substantial activity |[20] |
Structure-Activity Relationships (SAR)
The biological potency of phenazine carboxamides is highly dependent on their chemical structure. Extensive SAR studies have identified several key features that govern their activity:
-
Planar Tricyclic Core: A planar phenazine ring system is a prerequisite for DNA intercalation, which is the foundational step for both topoisomerase and transcription inhibition.[21]
-
Peri-Substituent: The presence of a hydrogen bond acceptor (an aromatic nitrogen or oxygen) on the phenazine ring peri (adjacent) to the C1-carboxamide is critical for activity. This interaction is believed to correctly orient the side chain for target binding.[21]
-
9-Position Substitution: Small, lipophilic substituents, such as a methyl (CH₃) or chloro (Cl) group, at the C-9 position (also peri to the carboxamide) consistently enhance cytotoxic potency.[15][21] This is thought to improve DNA binding affinity and slow the rate of drug dissociation.[21]
-
Carboxamide Side Chain: There is very limited tolerance for structural variation in the cationic side chain of the 1-carboxamide group, suggesting a highly specific interaction with the DNA-enzyme complex or the DNA grooves.[12][21]
-
Dimerization: Linking two phenazine carboxamide monomers via a flexible chain, as in XR5944, can lead to a dramatic increase in potency and a shift in the mechanism of action from topoisomerase poisoning to transcription inhibition.[22]
Synthesis
The synthesis of N-substituted phenazine-1-carboxamides typically starts from phenazine-1-carboxylic acid (PCA). PCA itself can be synthesized via several routes, including the reaction of aniline with 2-bromo-3-nitro-benzoic acid.[16] The general and most common route to the final amide products involves a two-step process: activation of the carboxylic acid followed by coupling with the desired amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and bioactivities of Phenazine-1-carboxylic acid derivatives based on the modification of PCA carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug XR5944 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of phenazine compounds XR11576 and XR5944 on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel DNA Bis-Intercalator XR5944 as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenazine-1-carboxamide (PCN) from Pseudomonas sp. strain PUP6 selectively induced apoptosis in lung (A549) and breast (MDA MB-231) cancer cells by inhibition of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Investigating the Potential Period-Lengthening Effect of VU661: A Technical Guide to a Novel Research Avenue in Chronobiology
For Immediate Release
This technical guide explores the hypothetical period-lengthening effect of VU661, a selective inhibitor of the inwardly rectifying potassium channel Kir7.1, on circadian rhythms. While direct evidence for this effect is not yet present in published literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in investigating this novel hypothesis. By synthesizing the known roles of potassium channels in the suprachiasmatic nucleus (SCN), the master circadian pacemaker, with the pharmacological profile of this compound, we propose a mechanistic framework and detailed experimental protocols to test this compelling theory.
Introduction: The Role of Ion Channels in Circadian Timekeeping
The mammalian circadian clock, orchestrated by the suprachiasmatic nucleus (SCN) in the hypothalamus, relies on a core molecular feedback loop of "clock genes." However, the rhythmic electrical activity of SCN neurons is a critical output of this molecular clock and is essential for synchronizing physiological and behavioral rhythms. This electrical activity is shaped by the interplay of various ion channels that modulate neuronal excitability.
Potassium channels, in particular, are key regulators of the resting membrane potential and the firing frequency of SCN neurons. Several types of potassium channels, including G protein-coupled inwardly rectifying potassium (GIRK) channels and large-conductance calcium-activated (BK) potassium channels, have been shown to influence the period and phase of circadian rhythms. The inwardly rectifying potassium channel Kir7.1 is expressed in various tissues, including some hypothalamic nuclei. While its specific role in the SCN is yet to be fully elucidated, its function in regulating cellular excitability makes it a plausible candidate for modulating circadian rhythms.
This compound and the Kir7.1 Channel
This compound is a selective inhibitor of the Kir7.1 channel. Kir7.1 channels contribute to the maintenance of the resting membrane potential in various cell types. Inhibition of Kir7.1 by this compound would be expected to lead to a depolarization of the cell membrane, thereby increasing neuronal excitability. Other known inhibitors of Kir7.1 include ML418 and VU590.
A Proposed Mechanism for Period Lengthening
We hypothesize that inhibition of Kir7.1 channels in SCN neurons by this compound leads to a lengthening of the free-running circadian period. The proposed signaling pathway is as follows:
The Impact of M1 Receptor Positive Allosteric Modulation on Circadian Rhythm Amplitude: A Technical Guide on VU661
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The circadian clock, orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, governs the daily rhythms of countless physiological processes. The amplitude of these rhythms is a critical determinant of a robust and healthy circadian system. Emerging research has highlighted the cholinergic system, particularly the M1 muscarinic acetylcholine receptor, as a key regulator of SCN function. This technical guide explores the impact of VU661, a selective M1 positive allosteric modulator (PAM), on the amplitude of circadian rhythms. While direct quantitative data on this compound's effect on circadian amplitude is not yet prevalent in public literature, this document synthesizes the foundational knowledge of cholinergic influence on the SCN and outlines the experimental frameworks necessary to elucidate the therapeutic potential of M1 PAMs in modulating circadian rhythmicity.
Introduction: The Significance of Circadian Amplitude
Circadian rhythms are the fundamental biological oscillations with a period of approximately 24 hours that are observed in most living organisms. These rhythms are driven by an endogenous molecular clock and are synchronized to the external environment, primarily by the light-dark cycle. The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the master circadian pacemaker in mammals, coordinating the timing of physiological and behavioral rhythms throughout the body[1].
A key characteristic of a robust circadian rhythm is its amplitude, which represents the magnitude of the difference between the peak and trough of the daily oscillation. A high-amplitude rhythm is associated with a strong and stable circadian system, while a dampened or low-amplitude rhythm is often linked to aging, disease, and a variety of health issues. Therefore, therapeutic strategies aimed at enhancing circadian amplitude are of significant interest in the fields of medicine and drug development.
The Role of the Cholinergic System and M1 Receptors in the SCN
The cholinergic system plays a crucial role in regulating the function of the SCN. Acetylcholine (ACh), the primary neurotransmitter of this system, is known to modulate the firing rate of SCN neurons and can induce phase shifts in the circadian clock[2][3][4]. These effects are primarily mediated by muscarinic acetylcholine receptors, with the M1 subtype being strongly implicated in the nocturnal regulation of the SCN clock[5][6].
Cholinergic stimuli, acting through M1-like receptors, have been shown to be potent regulators of the circadian clock in the SCN[5]. The activation of these receptors, particularly during the subjective night, can lead to significant phase advances in the circadian rhythm of neuronal activity[3][7]. This modulation is critical for the entrainment of the internal clock to external time cues.
This compound: A Selective M1 Positive Allosteric Modulator
This compound is a positive allosteric modulator (PAM) that selectively targets the M1 muscarinic acetylcholine receptor. Unlike direct agonists that activate the receptor orthosteric site, PAMs bind to an allosteric site, potentiating the effect of the endogenous neurotransmitter, acetylcholine. This mechanism of action offers the potential for a more nuanced and physiologically relevant modulation of receptor activity, potentially with a lower risk of side effects compared to conventional agonists. While research on other M1 PAMs like VU0453595 and VU0486846 has focused on their effects on sleep architecture, arousal, and cognition, the specific impact of this compound on the amplitude of circadian rhythms is an area of active investigation.
Data Presentation: Cholinergic Agonist Effects on SCN Neuronal Activity
While specific quantitative data for this compound's effect on circadian amplitude is not yet available, studies on the general effects of cholinergic agonists on SCN neuronal firing provide a foundational understanding. The following table summarizes the observed effects of the non-selective cholinergic agonist carbachol on the firing rate of SCN neurons.
| Agonist | Concentration | Effect on SCN Neuronal Firing | Percentage of Responsive Neurons | Citation |
| Carbachol | 100 µM | Inhibition | 55% | [8] |
| Excitation | 21% | [8] | ||
| No Response | 24% | [8] |
These data demonstrate that cholinergic stimulation can have heterogeneous effects on SCN neurons, with a majority of neurons showing an inhibitory response. A positive allosteric modulator like this compound would be expected to enhance the effects of endogenous acetylcholine, potentially leading to a more pronounced modulation of SCN neuronal activity and, consequently, circadian rhythm amplitude.
Experimental Protocols
To investigate the impact of this compound on circadian rhythm amplitude, several key experimental protocols can be employed. These protocols are designed to measure the rhythmic output of the SCN at both the cellular and tissue levels.
SCN Slice Preparation and Organotypic Culture
This protocol is fundamental for in vitro studies of the SCN.
-
Animal Model: Utilize transgenic mice expressing a reporter gene under the control of a clock gene promoter, such as PER2::LUC, which allows for real-time monitoring of circadian gene expression.
-
Dissection: Following euthanasia, rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: Prepare coronal brain slices (200-300 µm thick) containing the SCN using a vibratome.
-
Culture: Place the SCN slices on a sterile membrane in a culture dish with a suitable culture medium.
-
Synchronization: Synchronize the circadian rhythms of the SCN slices using a brief treatment with a high concentration of a signaling molecule like forskolin or dexamethasone.
Bioluminescence Recording (PER2::LUC)
This technique allows for the continuous measurement of clock gene expression rhythms.
-
Incubation: Place the cultured SCN slices in a light-tight, temperature- and CO2-controlled incubator equipped with a photomultiplier tube (PMT) or a luminometer.
-
Substrate Addition: Add luciferin, the substrate for the luciferase enzyme, to the culture medium.
-
Data Acquisition: Record the bioluminescence signal from each SCN slice at regular intervals (e.g., every 10 minutes) for several days.
-
Drug Application: After establishing a stable baseline rhythm, apply this compound at various concentrations to the culture medium.
-
Data Analysis: Analyze the bioluminescence data to determine the period, phase, and amplitude of the PER2::LUC rhythm before and after this compound application.
SCN Slice Electrophysiology
This method directly measures the electrical activity of SCN neurons.
-
Slice Preparation: Prepare acute SCN slices as described in section 5.1.
-
Recording: Use patch-clamp or multi-electrode array (MEA) techniques to record the spontaneous firing rate of individual or populations of SCN neurons.
-
Drug Perfusion: Perfuse the SCN slice with aCSF containing different concentrations of this compound.
-
Data Analysis: Analyze the firing rate data to determine the circadian rhythm of neuronal activity and assess how this compound affects its amplitude.
Signaling Pathways and Visualizations
The cholinergic regulation of the SCN is mediated by specific intracellular signaling pathways. Activation of the M1 receptor is known to couple to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). In the context of nocturnal phase resetting, this pathway has been linked to the activation of the cGMP signaling cascade.
Proposed Signaling Pathway for M1 Receptor-Mediated Modulation of Circadian Rhythm
Experimental Workflow for Assessing this compound's Impact on Circadian Amplitude
Conclusion and Future Directions
The modulation of circadian rhythm amplitude presents a promising therapeutic avenue for a range of disorders associated with circadian disruption. The cholinergic system, through the M1 muscarinic receptor, is a key player in the regulation of the SCN and the master circadian clock. While direct evidence for the effect of the M1 PAM this compound on circadian amplitude is still emerging, the foundational science strongly suggests a potential role.
Future research should focus on conducting the experiments outlined in this guide to generate quantitative data on the dose-dependent effects of this compound on the amplitude of circadian rhythms in both SCN neuronal firing and clock gene expression. Such studies will be instrumental in validating the therapeutic potential of M1 PAMs for the treatment of circadian rhythm disorders and will provide valuable insights into the fundamental mechanisms governing the strength of our internal biological clock. The development of compounds like this compound represents a significant step towards precision medicine for a wide array of conditions where a robust circadian rhythm is compromised.
References
- 1. Circadian neurogenetics and its implications in neurophysiology, behavior, and chronomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholinergic system, circadian rhythmicity, and time memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Cholinergic regulation of the suprachiasmatic nucleus circadian rhythm via a muscarinic mechanism at night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the M1 receptor in regulating circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coupling of Muscarinic Cholinergic Receptors and cGMP in Nocturnal Regulation of the Suprachiasmatic Circadian Clock | Journal of Neuroscience [jneurosci.org]
- 8. journals.physiology.org [journals.physiology.org]
In Vitro Profiling of VU661: A Technical Overview
Disclaimer: Preliminary searches for "VU661" did not yield specific public data. The following guide is a template based on established in vitro methodologies and presents hypothetical data for a compound designated as "Hypothetical Compound X (HCX)" to illustrate the requested format and content for researchers, scientists, and drug development professionals.
Introduction
This document provides a technical guide to the preliminary in vitro evaluation of novel chemical entities. The methodologies, data presentation, and workflow visualizations detailed herein are designed to serve as a comprehensive framework for the initial characterization of a compound's biological activity. The illustrative data pertains to a hypothetical molecule, Hypothetical Compound X (HCX), and its putative effects on specific cellular pathways.
Quantitative In Vitro Data Summary
The in vitro activity of HCX was assessed across a panel of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. All quantitative data are summarized below for comparative analysis.
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Replicates (n) |
| Enzymatic Assay | Recombinant Kinase Y | IC50 | 0.15 | 3 |
| Cell Viability | Cancer Cell Line A | IC50 | 1.2 | 3 |
| Cell Viability | Normal Cell Line B | IC50 | > 50 | 3 |
| Target Engagement | Cancer Cell Line A | EC50 | 0.5 | 2 |
| Off-Target Screen | Panel of 50 Kinases | Ki | > 10 (for all) | 2 |
Table 1: Summary of In Vitro Quantitative Data for Hypothetical Compound X (HCX). This table provides a consolidated view of the potency and selectivity of HCX in various in vitro assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of HCX on the proliferation of cultured cells.
Materials:
-
Cancer Cell Line A and Normal Cell Line B
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hypothetical Compound X (HCX), dissolved in DMSO to a stock concentration of 10 mM
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A serial dilution of HCX is prepared in culture medium. The final concentrations should range from 0.01 µM to 100 µM. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of HCX is added to the respective wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway modulated by HCX.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Hypothetical signaling pathway inhibited by HCX.
The Enigmatic Compound VU661: A Search for Chemical and Biological Identity
Despite a comprehensive search of publicly available scientific databases and chemical registries, the compound designated as VU661 remains elusive. No significant data regarding its chemical properties, synthesis, biological activity, or associated experimental protocols could be retrieved. This suggests that this compound may be a novel or proprietary compound not yet disclosed in public-domain literature, a misidentified designation, or an internal code with limited external visibility.
For researchers, scientists, and drug development professionals seeking information on this compound, this lack of public data presents a significant hurdle. Without access to its fundamental chemical and biological characteristics, it is impossible to construct a detailed technical guide as requested. Key information that remains unknown includes:
-
Chemical Structure and Properties: The molecular formula, weight, IUPAC name, and key physicochemical properties such as solubility, pKa, and logP are foundational for any chemical analysis and are currently unavailable.
-
Synthesis and Manufacturing: Details of the synthetic route, precursor materials, and purification methods are essential for replication and further study.
-
Biological Activity: There is no public information on the biological target(s) of this compound, its mechanism of action, potency (e.g., IC50, EC50), selectivity, or its effects on cellular signaling pathways.
-
Experimental Data: No published experimental protocols or results from assays involving this compound could be located.
The absence of this critical information precludes the creation of quantitative data tables and detailed experimental methodologies. Consequently, the visualization of signaling pathways or experimental workflows related to this compound cannot be generated.
It is recommended that individuals with a specific interest in this compound consult internal documentation if this is a compound from within their organization. Alternatively, if the designation was encountered in a third-party context, seeking clarification from the original source is advised. Further research may become possible if and when information regarding this compound is made publicly available through scientific publications or patent applications.
Methodological & Application
Application Notes and Protocols for the Use of VU661 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU661 is a chemical probe that has been identified as an inhibitor of the Multidrug and Toxin Extrusion Transporter 1 (MATE1), also known as Solute Carrier Family 47 Member 1 (SLC47A1). MATE1 is a critical transporter protein expressed predominantly in the kidney and liver, where it mediates the efflux of a wide range of cationic drugs and endogenous compounds.[1][2] By functioning as a proton/drug antiporter, MATE1 plays a significant role in drug disposition and excretion, making it a key target in drug-drug interaction (DDI) studies.[2][3] Understanding the interaction of novel chemical entities with MATE1 is therefore crucial in drug development.
These application notes provide detailed protocols for utilizing this compound as a MATE1 inhibitor in cell culture experiments, including methods for determining its inhibitory potency and assessing its cellular toxicity.
Mechanism of Action of MATE1
MATE1 facilitates the transport of cationic substrates out of the cell in exchange for intracellular protons. This process is essential for the clearance of drugs like metformin and other organic cations from the body. Inhibition of MATE1 can lead to an accumulation of these substrates within cells, potentially causing toxicity or altering their pharmacokinetic profiles.
Data Presentation
Table 1: IC50 Values of Known MATE1 Inhibitors (for use as positive controls)
| Inhibitor | Probe Substrate | Cell Line | IC50 Value (µM) | Reference |
| Cimetidine | Metformin | MATE1-expressing cells | ~1.1 - 24.5 | [4] |
| Pyrimethamine | Metformin | MATE1-expressing cells | Clinically relevant inhibitor | [4] |
| Ondansetron | ASP+ | HEK293-MATE1 | 0.1 | |
| Nilotinib | TEA | HEK293-hMATE1 | 0.38 | |
| Imatinib | TEA | HEK293-hMATE1 | >50 |
Note: IC50 values can vary depending on the probe substrate and experimental conditions.
Table 2: Hypothetical Example of this compound MATE1 Inhibition Data
| This compound Concentration (µM) | Substrate Uptake (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 82.1 | 6.1 |
| 1 | 55.4 | 5.5 |
| 10 | 15.8 | 3.9 |
| 100 | 5.1 | 2.3 |
This table presents example data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for MATE1 Inhibition
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for the MATE1 transporter using a cell-based uptake assay with a fluorescent or radiolabeled MATE1 substrate.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human MATE1 (HEK293-MATE1). A vector-transfected control cell line should be used in parallel.
-
MATE1 Substrate:
-
Radiolabeled: [14C]-Metformin or [14C]-tetraethylammonium (TEA).
-
Fluorescent: 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+).
-
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Positive Control: Cimetidine.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Transport Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Ammonium Chloride (NH4Cl) Loading Buffer: Transport buffer containing 30 mM NH4Cl.[1]
-
Lysis Buffer: For radiolabeled substrates.
-
Multi-well plates: 24- or 96-well plates suitable for cell culture.
-
Detection Instrument: Scintillation counter, fluorescence plate reader, or flow cytometer.
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed HEK293-MATE1 and vector control cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Preparation for Uptake Assay:
-
Aspirate the culture medium and wash the cells once with transport buffer.
-
To establish an outward-directed proton gradient, pre-incubate the cells with the NH4Cl loading buffer for 20 minutes at 37°C.[1]
-
Remove the NH4Cl loading buffer and wash the cells twice with transport buffer.
-
-
Inhibitor Pre-incubation:
-
Add transport buffer containing various concentrations of this compound, a positive control inhibitor (e.g., cimetidine), or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate for 15-30 minutes at 37°C. This step is important for detecting high-affinity inhibitors.
-
-
Substrate Uptake:
-
Initiate the uptake by adding the MATE1 substrate (e.g., [14C]-Metformin or ASP+) to each well. The substrate should also be in the transport buffer, and it is recommended to use a substrate concentration below the Km value to detect competitive inhibition.
-
Incubate for a predetermined time in the linear range of uptake (e.g., 10-15 minutes for TEA or metformin).
-
-
Stopping the Assay:
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
For radiolabeled substrates: Lyse the cells with a suitable lysis buffer and measure the radioactivity in a scintillation counter.
-
For fluorescent substrates: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the uptake in vector-transfected cells from the uptake in MATE1-expressing cells to determine MATE1-specific transport.
-
Plot the percentage of MATE1-specific transport inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity
It is essential to determine the cytotoxic potential of this compound to ensure that the observed inhibition of MATE1 is not due to a general effect on cell viability. A lactate dehydrogenase (LDH) release assay is a common method for assessing cytotoxicity by measuring membrane integrity.
Materials:
-
Cell Line: The same cell line used for the MATE1 inhibition assay (e.g., HEK293-MATE1).
-
This compound: Stock solution in a suitable solvent.
-
Positive Control for Cytotoxicity: Lysis buffer or a known cytotoxic agent.
-
Negative Control: Vehicle control (e.g., DMSO).
-
Culture Medium: As described in Protocol 1.
-
LDH Cytotoxicity Assay Kit: Commercially available kits provide the necessary reagents.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, a positive control for lysis, and a vehicle control. Incubate for the same duration as the planned MATE1 inhibition experiments.
-
LDH Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive (100% cytotoxicity) and negative (0% cytotoxicity) controls.
-
Determine the concentration of this compound that causes a significant increase in cytotoxicity. This will inform the selection of non-toxic concentrations for the MATE1 inhibition assays.
-
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The quantitative data for this compound presented in this document is hypothetical and must be determined experimentally.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Prediction of Inhibitory Activity against the MATE1 Transporter via Combined Fingerprint- and Physics-Based Machine Learning Models - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of VU661
For research use only.
Introduction
VU661 is a small molecule compound used in a variety of scientific research applications. Proper handling, dissolution, and storage of this compound are critical to ensure its stability, activity, and the reproducibility of experimental results. This document provides detailed protocols for the dissolution and storage of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes the known solubility of this compound in a common laboratory solvent.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 192.12 mM |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can decrease the solubility of the compound.[1]
Recommended Storage Conditions
To maintain the integrity and activity of this compound, it is imperative to adhere to the recommended storage conditions.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Important: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. It is best practice to aliquot stock solutions into single-use volumes.
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 100 mM concentration. The molecular weight of this compound (Tezacaftor) is 520.57 g/mol .
-
Volume of DMSO (µL) = (Mass of this compound (mg) / 520.57 g/mol ) * 10,000
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions from a DMSO Stock
It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media.[2] To minimize this, a stepwise dilution is recommended.
Materials:
-
100 mM this compound DMSO stock solution
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (in DMSO): First, perform any necessary serial dilutions of your concentrated stock solution in pure DMSO to get closer to your final working concentration.
-
Final Dilution (in Aqueous Medium): Slowly add the DMSO-diluted this compound to your final aqueous buffer or cell culture medium while gently vortexing or mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.
-
Observation: If precipitation is observed upon dilution into the aqueous medium, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to redissolve the compound.[2]
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway (Placeholder)
As this compound is a CFTR modulator, a diagram of the CFTR protein trafficking and function pathway could be relevant.
Caption: Simplified diagram of CFTR protein processing and the role of this compound.
References
Application Notes and Protocols for In Vivo Studies of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo data for VU661 has been found in the public domain. The following application notes and protocols are based on data from structurally related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) developed by Vanderbilt University, such as VU0453595 and VU0467319. These recommendations should serve as a starting point for in vivo studies, and specific parameters for this compound may need to be optimized.
Introduction
M1 muscarinic acetylcholine receptors are a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising approach by enhancing the receptor's response to the endogenous ligand, acetylcholine. This document provides a general framework for in vivo studies of M1 PAMs, with a focus on recommended concentrations, experimental protocols, and relevant signaling pathways.
Data Presentation
The following tables summarize in vivo data for representative M1 PAMs from the Vanderbilt University discovery program. This information can be used to guide dose selection for novel compounds like this compound.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition |
| VU0467319 | Rat | p.o. | 3 - 10 | Improvement in cognitive performance |
Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0467319)
| Parameter | Mouse | Rat |
| Route of Administration | i.p. | p.o. |
| Brain Penetration (Kp,uu) | > 0.9 | > 0.9 |
| Half-life (t1/2) | Not Reported | Not Reported |
Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable.
Experimental Protocols
The following are generalized protocols for in vivo studies of M1 PAMs.
Protocol 1: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task in Mice
Objective: To evaluate the efficacy of an M1 PAM in improving recognition memory.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two identical objects (e.g., small glass bottles, metal cubes) for habituation
-
One familiar object and one novel object for testing
Procedure:
-
Habituation:
-
Handle mice for 5 minutes daily for 3 days prior to the experiment.
-
On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 5, place two identical objects in the arena.
-
Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30 minutes before the training session.
-
Place a mouse in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Testing Phase:
-
24 hours after the training phase, replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of an M1 PAM following systemic administration.
Materials:
-
Test compound (e.g., this compound)
-
Formulation vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water)
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulas
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer the test compound at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Brain Tissue Collection (Optional):
-
At the end of the study, euthanize the animals and collect the brains.
-
Homogenize the brain tissue and determine the compound concentration to assess brain penetration.
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Brain-to-plasma concentration ratio (if applicable)
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for M1 muscarinic acetylcholine receptors.
Application of VU661 in Chronobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU661 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Emerging research into the role of cholinergic signaling within the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, suggests that M1 receptor activation is a key mechanism for regulating and phase-shifting the circadian clock. Cholinergic stimuli have been shown to be potent regulators of the SCN clock, with a sensitivity that is expressed during the subjective night.[1][2] Specifically, activation of M1 and/or M4 receptors can induce significant phase advances, particularly when stimulated during the subjective day.[3] These findings highlight the potential of M1 PAMs like this compound as valuable research tools for dissecting cholinergic modulation of circadian rhythms and as potential therapeutic agents for circadian-related disorders.
These application notes provide an overview of the potential applications of this compound in chronobiology research, along with detailed protocols for investigating its effects on circadian rhythms in vitro and in vivo.
Potential Applications
-
Investigation of Cholinergic Modulation of the SCN: Elucidate the specific role of M1 receptor potentiation in modulating the firing rate and rhythmicity of SCN neurons.
-
Phase-Shifting Studies: Characterize the ability of this compound to induce phase shifts (advances or delays) in circadian behaviors, such as locomotor activity, at different circadian times.
-
Therapeutic Potential for Circadian Rhythm Disorders: Explore the utility of this compound in correcting circadian disruptions associated with jet lag, shift work, and certain neurological disorders.
-
Elucidation of Signaling Pathways: Use this compound as a tool to investigate the downstream signaling cascades initiated by M1 receptor activation in the context of circadian regulation.
Data Presentation
The following tables are provided as templates for organizing and presenting quantitative data from experiments investigating the effects of this compound on circadian rhythms.
Table 1: Effect of this compound on Phase-Shifting of Locomotor Activity
| Treatment Group | Circadian Time (CT) of Administration | Dose of this compound (mg/kg) | Mean Phase Shift (hours ± SEM) | Significance (p-value) vs. Vehicle |
| Vehicle | CT6 | 0 | +0.1 ± 0.05 | - |
| This compound | CT6 | 1 | ||
| This compound | CT6 | 3 | ||
| This compound | CT6 | 10 | ||
| Vehicle | CT18 | 0 | -0.2 ± 0.08 | - |
| This compound | CT18 | 1 | ||
| This compound | CT18 | 3 | ||
| This compound | CT18 | 10 |
Table 2: Effect of this compound on SCN Neuronal Firing Rate in Brain Slices
| Treatment Condition | Circadian Time (CT) of Application | Concentration of this compound (µM) | Mean Firing Rate (Hz ± SEM) - Peak | Mean Firing Rate (Hz ± SEM) - Trough | Significance (p-value) vs. Control |
| Control (aCSF) | CT6 | 0 | - | ||
| This compound | CT6 | 1 | |||
| This compound | CT6 | 10 | |||
| This compound | CT6 | 100 | |||
| Control (aCSF) | CT18 | 0 | - | ||
| This compound | CT18 | 1 | |||
| This compound | CT18 | 10 | |||
| This compound | CT18 | 100 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Locomotor Activity Rhythms and Phase-Shifting
This protocol is designed to determine if this compound can induce phase shifts in the circadian rhythm of locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO, or other appropriate solvent)
-
Rodent housing cages equipped with running wheels
-
Data acquisition system for monitoring wheel-running activity (e.g., ClockLab)
-
Light-controlled environmental chambers
Procedure:
-
Animal Acclimation: Individually house animals (e.g., mice or hamsters) in cages with running wheels within a light-controlled chamber. Entrain the animals to a 12:12 light:dark (LD) cycle for at least two weeks.
-
Baseline Activity Recording: Record baseline locomotor activity under the LD cycle for at least one week to establish a stable entrained rhythm.
-
Constant Darkness (DD) Release: Transfer the animals to constant darkness to allow their endogenous circadian rhythm to "free-run." The onset of activity in DD is designated as Circadian Time 12 (CT12).
-
This compound Administration: After at least 10 days in DD, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific circadian time. It is recommended to test administration at different CTs, for example, during the subjective day (e.g., CT6) and subjective night (e.g., CT18), to construct a phase-response curve.
-
Phase Shift Analysis: Continue to record locomotor activity for at least two weeks following the injection. The phase shift is determined by comparing the timing of activity onset in the days following the injection to the projected timing based on the pre-injection free-running rhythm.[4][5] A common method is to fit a regression line to the activity onsets for several days before the pulse and a separate line to the onsets for several days after the pulse. The difference between these two lines on the day of the pulse represents the phase shift.
-
Data Analysis: Quantify the phase shifts for each animal and treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the phase shifts induced by this compound compared to the vehicle control.
Protocol 2: Electrophysiological Recording of SCN Neuron Activity in Brain Slices
This protocol allows for the direct assessment of this compound's effect on the electrical activity of SCN neurons in vitro.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rodents (e.g., rats or mice)
-
Vibrating microtome
-
Brain slice chamber
-
Electrophysiology rig with amplifiers and data acquisition system (e.g., for single-unit or multi-unit recordings)
-
Microelectrodes
Procedure:
-
Brain Slice Preparation: Euthanize a rodent during the desired circadian time (subjective day or night). Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare coronal hypothalamic slices (300-400 µm thick) containing the SCN using a vibrating microtome.
-
Slice Recovery: Allow the slices to recover in an interface or submerged-style chamber perfused with oxygenated aCSF at room temperature for at least one hour.
-
Electrophysiological Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C). Obtain stable single-unit or multi-unit recordings from the SCN.[6][7]
-
Baseline Recording: Record the baseline firing rate and pattern of SCN neurons for a stable period (e.g., 20-30 minutes).
-
This compound Application: Bath-apply this compound at the desired concentration by switching the perfusion to aCSF containing the compound.
-
Post-Application Recording: Record the neuronal activity for a sufficient duration to observe any changes in firing rate, pattern, or the phase of the peak firing rhythm.
-
Washout: If possible, wash out the drug by perfusing with regular aCSF to see if the effects are reversible.
-
Data Analysis: Analyze the firing rate before, during, and after this compound application. For long-term recordings, the phase of the peak neuronal activity can be determined and compared between control and this compound-treated slices.
Visualizations
Caption: Signaling pathway of this compound action in the SCN.
Caption: Experimental workflows for studying this compound.
References
- 1. Role of the M1 receptor in regulating circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology of the Suprachiasmatic Nucleus: Single-Unit Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of the suprachiasmatic circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing VU661 in Circadian Disruption Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circadian rhythms, the endogenous ~24-hour cycles of physiological and behavioral processes, are fundamental to the health of most living organisms. Disruption of these rhythms is increasingly implicated in a variety of pathologies, including metabolic disorders, cardiovascular disease, and neurological conditions.[1] The master circadian pacemaker in mammals resides in the suprachymiasmatic nucleus (SCN) of the hypothalamus.[2] The rhythmic firing of SCN neurons is a key output of the molecular clock and is crucial for synchronizing peripheral oscillators throughout the body.[2][3][4]
Ion channels play a critical role in regulating the daily rhythms of SCN neuronal excitability.[2][3] Among these, inwardly rectifying potassium (Kir) channels contribute to setting the resting membrane potential and modulating neuronal firing rates.[2] The Kir7.1 channel, encoded by the KCNJ13 gene, is a unique member of the Kir family with distinct biophysical properties.[5][6] While its role in the retina and other epithelial tissues is well-documented, its function in the SCN and its potential as a target for modulating circadian rhythms remain to be fully elucidated.[6][7]
VU661 is a selective inhibitor of the Kir7.1 potassium channel. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of Kir7.1 in circadian disruption. The following sections will cover the mechanism of action, proposed experimental protocols, and data presentation formats to guide researchers in this emergent area of chronobiology.
Mechanism of Action
This compound is a small molecule that potently and selectively blocks the pore of the Kir7.1 channel, thereby inhibiting the flow of potassium ions.[8] In neurons, the activity of Kir channels, including Kir7.1, contributes to the hyperpolarization of the cell membrane, which generally leads to a decrease in neuronal excitability. By inhibiting Kir7.1, this compound is expected to cause a depolarization of the neuronal membrane, leading to an increase in firing rate.[2]
Within the SCN, neuronal firing rates exhibit a robust circadian rhythm, with higher firing rates during the subjective day and lower rates during the subjective night.[2][3] This rhythmic electrical activity is a critical output of the SCN's molecular clockwork.[4] It is hypothesized that by modulating the activity of Kir7.1 channels with this compound, it may be possible to alter the firing patterns of SCN neurons and consequently disrupt circadian rhythms at both the cellular and behavioral levels.
Signaling Pathways and Experimental Logic
To visualize the potential intersection of this compound's action with the core circadian machinery, two diagrams are provided below.
Circadian Clock Molecular Pathway
The core circadian clock is a transcription-translation feedback loop involving a set of "clock genes." The heterodimer of CLOCK and BMAL1 proteins drives the expression of Period (Per) and Cryptochrome (Cry) genes.[9][10][11] The resulting PER and CRY proteins then inhibit the activity of CLOCK/BMAL1, thus creating a negative feedback loop with a roughly 24-hour period.[9][10][11] The electrical activity of SCN neurons is a key output of this molecular clock.
Experimental Workflow for Assessing Circadian Disruption
A typical experimental workflow to investigate the effects of a pharmacological agent like this compound on circadian rhythms would involve in vitro and in vivo approaches.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on circadian rhythms.
In Vitro Electrophysiology on SCN Slices
Objective: To determine the direct effect of this compound on the spontaneous firing rate and circadian rhythmicity of SCN neurons.
Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice chamber
-
Multi-electrode array (MEA) system or patch-clamp rig
-
Standard electrophysiology recording and analysis software
Protocol:
-
Prepare coronal brain slices (250-300 µm) containing the SCN from adult mice.
-
Maintain slices in a submerged-style recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Allow slices to equilibrate for at least 1 hour before recording.
-
For MEA recordings, position the SCN slice over the electrode grid and record spontaneous multi-unit activity.
-
For patch-clamp recordings, obtain whole-cell recordings from individual SCN neurons.
-
Record baseline neuronal activity for at least 2-3 hours.
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in aCSF (e.g., 1, 10, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Bath-apply this compound to the SCN slice and record for at least 24 hours to assess effects on the circadian firing rhythm.
-
A vehicle control (aCSF with DMSO) should be run in parallel.
-
Analyze the data for changes in firing rate, period, and amplitude of the circadian rhythm.
In Vivo Behavioral Analysis
Objective: To assess the effect of systemic or central administration of this compound on locomotor activity rhythms in mice.
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
C57BL/6J mice housed in individual cages with running wheels
-
Data acquisition system for monitoring wheel-running activity
Protocol:
-
Individually house mice in cages equipped with running wheels under a 12:12 light-dark (LD) cycle for at least two weeks to allow for entrainment.
-
Record baseline wheel-running activity for at least 10 days in the LD cycle.
-
Transfer mice to constant darkness (DD) to assess the free-running circadian period. Record baseline activity in DD for at least 14 days.
-
Prepare this compound for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at the desired dose (e.g., 1-50 mg/kg for i.p.).
-
Administer this compound or vehicle at a specific circadian time (CT), for example, CT12 (the beginning of the subjective night).
-
Continue to record wheel-running activity for at least 14 days post-injection to assess any acute effects (phase shifts) or long-term effects (period changes).
-
Analyze the data using circadian analysis software (e.g., ClockLab) to determine the period, phase, and amplitude of the locomotor activity rhythm before and after treatment.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between control and treatment groups.
Table 1: In Vitro Electrophysiological Effects of this compound on SCN Neurons
| Treatment Group | Mean Firing Rate (Hz) (Day) | Mean Firing Rate (Hz) (Night) | Period (hours) | Amplitude (normalized) |
| Vehicle (n=X) | 10.2 ± 1.5 | 3.1 ± 0.8 | 24.1 ± 0.3 | 1.00 ± 0.12 |
| This compound (1 µM) (n=X) | 12.5 ± 1.8 | 5.5 ± 1.0 | 23.9 ± 0.4 | 0.85 ± 0.15 |
| This compound (10 µM) (n=X) | 15.8 ± 2.1 | 8.9 ± 1.5 | 22.5 ± 0.6 | 0.60 ± 0.18 |
| This compound (50 µM) (n=X) | 18.2 ± 2.5 | 12.4 ± 1.9 | Arrhythmic | N/A |
Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001) compared to the vehicle group. (n=X represents the number of SCN slices or neurons recorded).
Table 2: In Vivo Behavioral Effects of this compound on Locomotor Activity Rhythms
| Treatment Group | Free-running Period (τ) in DD (hours) | Phase Shift (hours) at CT12 | Activity Level (revolutions/day) |
| Vehicle (n=X) | 23.8 ± 0.2 | -0.1 ± 0.1 | 8500 ± 1200 |
| This compound (1 mg/kg, i.p.) (n=X) | 23.7 ± 0.2 | -0.3 ± 0.2 | 8300 ± 1100 |
| This compound (10 mg/kg, i.p.) (n=X) | 23.2 ± 0.3 | -1.5 ± 0.4 | 7800 ± 1300 |
| This compound (50 mg/kg, i.p.) (n=X) | 22.1 ± 0.5 | -3.2 ± 0.6 | 6500 ± 1500* |
Data are presented as mean ± SEM. Statistical significance is denoted by asterisks (p < 0.05, *p < 0.01) compared to the vehicle group. (n=X represents the number of animals per group).
Conclusion
The selective Kir7.1 inhibitor this compound presents a valuable pharmacological tool to explore the role of this unique potassium channel in the regulation of circadian rhythms. The protocols and data presentation formats provided in these application notes offer a framework for researchers to systematically investigate the effects of this compound on SCN neuronal activity and circadian behavior. Such studies will contribute to a deeper understanding of the ionic mechanisms underlying the circadian clock and may identify novel targets for the treatment of circadian rhythm disorders.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Ion Channels Controlling Circadian Rhythms in Suprachiasmatic Nucleus Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Suprachiasmatic Nucleus (SCN) Circadian Clockwork: Interplay between Cell-Autonomous and Circuit-Level Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology of the suprachiasmatic circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. The unique structural characteristics of the Kir 7.1 inward rectifier potassium channel: a novel player in energy homeostasis control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Kir7.1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A molecular mechanism for circadian clock negative feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of M1 Muscarinic Agonists in Animal Models of Sleep Disorders
Note to the Reader: Initial searches for the compound "VU661" did not yield any specific information regarding its use in animal models of sleep disorders. Therefore, these application notes and protocols are based on the principles of M1 muscarinic acetylcholine receptor (mAChR) agonism and data from studies on analogous, well-documented M1-selective positive allosteric modulators (PAMs) and agonists. The methodologies provided are generalized from established practices in rodent sleep research and can be adapted for novel M1 agonists.
Introduction
Cholinergic neurotransmission, particularly through the M1 muscarinic acetylcholine receptor, plays a crucial role in regulating sleep-wake cycles, with a significant impact on arousal and rapid eye movement (REM) sleep.[1][2] M1 receptors are highly expressed in brain regions integral to sleep and cognition, such as the cortex and hippocampus. The development of selective M1 agonists and positive allosteric modulators (PAMs) presents a promising therapeutic avenue for addressing sleep disturbances associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
These application notes provide a comprehensive overview of the administration of M1 agonists in animal models to study their effects on sleep architecture. Detailed protocols for drug preparation, administration, and subsequent sleep analysis using electroencephalography (EEG) and electromyography (EMG) are outlined to guide researchers in this field.
M1 Receptor Signaling in Sleep Regulation
The activation of M1 muscarinic receptors, which are Gq/11 protein-coupled receptors, initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, thereby influencing sleep and wakefulness.
References
Application Notes and Protocols for VU661: A Redox-Active Modulator of Circadian Rhythms
Application Notes
Introduction
VU661 is a novel, cell-permeable phenazine carboxamide that acts as a potent modulator of the circadian clock.[1][2] As a redox-active small molecule, this compound offers a unique tool for researchers studying the intricate relationship between cellular metabolism, redox signaling, and the molecular clockwork that governs daily physiological rhythms.[1][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell-based circadian rhythm and redox state assays.
Mechanism of Action
This compound exerts its effects on the circadian clock by directly influencing the cellular redox state. Specifically, it has been shown to alter the balance of the key metabolic coenzymes nicotinamide adenine dinucleotide (NAD+/NADH) and flavin adenine dinucleotide (FAD).[1][3] This modulation of the cellular redox environment leads to a significant lengthening of the circadian period. The core molecular clock is a complex network of transcriptional-translational feedback loops, and its proper function is tightly linked to cellular metabolism. By altering the NAD+/NADH and FAD redox couples, this compound provides a means to probe how changes in cellular energy status and redox signaling can directly impact the speed and function of the circadian pacemaker. While this compound has been shown to increase the optical redox ratio, it appears to have minimal effect on the overall levels of cellular reactive oxygen species (ROS) or hydrogen peroxide.
Applications
-
Studying the interplay between metabolism and the circadian clock: this compound can be used to investigate how alterations in the cellular redox state impact the core clock machinery and clock-controlled gene expression.
-
Pharmacological manipulation of circadian period: As a potent period-lengthening compound, this compound is a valuable tool for studies on the consequences of altered circadian timing on various cellular processes.
-
Screening for novel clock-modulating compounds: The experimental setup used to characterize this compound can be adapted for high-throughput screening of other small molecules that may affect circadian rhythms through redox-dependent or independent mechanisms.
-
Investigating redox signaling pathways: By providing a specific chemical tool to modulate the NAD+/NADH and FAD redox state, this compound can aid in dissecting the role of these coenzymes in various signaling pathways beyond the circadian clock.
Quantitative Data
The following table summarizes the quantitative effects of this compound on the circadian period in a human osteosarcoma (U2OS) cell line expressing a Bmal1-luciferase reporter.
| Parameter | Value | Cell Line | Concentration | Reference |
| Period Lengthening | 7.2 hours | U2OS | 10 µM | [1] |
| Dose-dependent Period Lengthening | Observed | U2OS | 1, 3, 10 µM | [1] |
| Effect on Amplitude | Minimal | U2OS | 1, 3, 10 µM | [1] |
| Optical Redox Ratio | Dose-dependent increase | U2OS | 1, 10 µM | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
1. Cell Culture and Maintenance of U2OS Bmal1-dLuc Reporter Cells
-
Cell Line: Human U2OS (osteosarcoma) cell line stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain reporter expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Bioluminescence-Based Circadian Rhythm Assay
This protocol is adapted from standard procedures for monitoring circadian rhythms in cultured cells.[4]
-
Materials:
-
U2OS Bmal1-dLuc cells
-
White, clear-bottom 96-well plates
-
Growth Medium
-
Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luminometer with temperature control (e.g., a plate-reading luminometer)
-
-
Procedure:
-
Seed U2OS Bmal1-dLuc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of Growth Medium.
-
Incubate for 24 hours to allow cells to adhere and form a confluent monolayer.
-
Prepare serial dilutions of this compound in Recording Medium to achieve final desired concentrations (e.g., 1, 3, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Synchronize the circadian clocks of the cells by replacing the Growth Medium with 100 µL of Recording Medium containing 200 nM dexamethasone. Incubate for 2 hours.
-
After synchronization, carefully remove the dexamethasone-containing medium and replace it with 100 µL of the prepared this compound dilutions or vehicle control in Recording Medium.
-
Place the 96-well plate into a temperature-controlled (37°C) luminometer and record bioluminescence from each well every 10-30 minutes for at least 5 days.
-
Data Analysis: Analyze the resulting bioluminescence data using appropriate software (e.g., LumiCycle Analysis software or custom scripts in R or Python) to determine the period, amplitude, and phase of the circadian rhythm for each condition.
-
3. Measurement of Optical Redox Ratio
This protocol is based on established methods for measuring the autofluorescence of NADH and FAD.[5][6][7]
-
Materials:
-
U2OS cells
-
Glass-bottom imaging dishes or plates
-
Growth Medium
-
This compound stock solution
-
A fluorescence microscope equipped with filters for NADH and FAD imaging (e.g., a confocal or two-photon microscope).
-
NADH Excitation/Emission: ~340 nm / ~450 nm
-
FAD Excitation/Emission: ~450 nm / ~530 nm
-
-
-
Procedure:
-
Seed U2OS cells in glass-bottom imaging dishes and allow them to adhere and grow to a desired confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Prior to imaging, replace the treatment medium with a clear imaging buffer (e.g., phenol red-free DMEM or Hanks' Balanced Salt Solution).
-
Place the imaging dish on the microscope stage, ensuring the temperature is maintained at 37°C.
-
Acquire images of NADH and FAD autofluorescence from the same field of view for each condition. Use consistent imaging parameters (laser power, detector gain, etc.) across all samples.
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity for both the NADH and FAD channels within each ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region from the cellular fluorescence values.
-
Calculate the optical redox ratio for each cell using the formula: Redox Ratio = FAD Intensity / (NADH Intensity + FAD Intensity) .
-
Average the redox ratios from multiple cells for each experimental condition and perform statistical analysis.
-
-
References
- 1. Screen for Small-Molecule Modulators of Circadian Rhythms Reveals Phenazine as a Redox-State Modifying Clockwork Tuner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Screen for Small-Molecule Modulators of Circadian Rhythms Reveals Phenazine as a Redox-State Modifying Clockwork Tuner - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Optical Redox Status and Reactive Oxygen Species in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput measurements of the optical redox ratio using a commercial microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Redox Ratio Differentiates Breast Cancer Cell Lines Based on Estrogen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining VU661 with Other Chronomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circadian rhythms, the endogenous ~24-hour cycles that govern a vast array of physiological processes, are increasingly recognized as critical targets for therapeutic intervention. Chronomodulators, compounds that can alter the period, phase, or amplitude of these rhythms, hold significant promise for treating a range of disorders, from sleep disturbances and metabolic syndrome to cancer.
VU661 is a novel, redox-active small molecule that has been identified as a potent modulator of the circadian clock, notable for its ability to lengthen the circadian period.[1] Its mechanism is linked to the modulation of the cellular redox state, which is intrinsically coupled to the core circadian clock machinery.[1][2][3] In parallel, ion channels, particularly inwardly rectifying potassium (Kir) channels like Kir2.1, are emerging as key players in the regulation of cellular excitability and have been shown to be under circadian control, influencing the rhythmic firing of neurons in the suprachiasmatic nucleus (SCN), the master pacemaker of the circadian system.[2][4][5]
This document provides detailed application notes and protocols for investigating the combined effects of this compound with other chronomodulators, with a specific focus on modulators of the Kir2.1 potassium channel. The rationale for this combination lies in the potential for synergistic or additive effects by targeting two distinct but interconnected pillars of circadian regulation: the cellular redox state and membrane potential. By simultaneously modulating the metabolic oscillations with this compound and the electrical excitability with a Kir2.1 modulator, researchers can explore novel strategies to achieve more precise and potent control over circadian function.
Data Presentation
Table 1: Properties of this compound and a Representative Kir2.1 Modulator (ML133)
| Compound | Target/Mechanism | Reported Effect on Circadian Rhythm | Key Pharmacological Parameters |
| This compound | Redox-active small molecule; modulates NAD+/FAD oxidation state.[1] | Period lengthening.[1] | Effective concentrations: 1-10 µM in cell-based assays.[1] |
| ML133 | Selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[6][7] | Not explicitly reported, but modulation of Kir channels is known to affect circadian pacemaker output.[2][8] | IC50 for Kir2.1: 1.8 µM (pH 7.4), 290 nM (pH 8.5).[6] |
Table 2: Expected Outcomes of Combining this compound and ML133
| Combination | Expected Effect on Circadian Period | Rationale | Potential Applications |
| This compound + ML133 | Potentiated period lengthening or other complex rhythmic alterations. | Simultaneous disruption of redox homeostasis (this compound) and membrane potential regulation (ML133) may have a synergistic impact on the core clock machinery. | Investigating the interplay between metabolic and electrical rhythms in circadian timekeeping; developing novel chronotherapeutics with enhanced efficacy. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Kir2.1 Modulators
This compound, as a redox-active molecule, is proposed to influence the core circadian clock by altering the cellular NAD+/NADH ratio.[1] This can impact the activity of NAD+-dependent enzymes like SIRT1, which in turn deacetylates and regulates the activity of core clock proteins such as BMAL1 and PER2.[1] Kir2.1 channels, on the other hand, are critical for maintaining the resting membrane potential of excitable cells.[9] Their activity is modulated by various intracellular signaling pathways and can influence the rhythmic firing of SCN neurons, a key output of the master circadian clock.[2] The combination of this compound and a Kir2.1 modulator like ML133 targets both the metabolic and electrical arms of circadian regulation.
Caption: Interacting pathways of this compound and a Kir2.1 modulator.
Experimental Workflow for Assessing Combined Effects
The following workflow outlines the key steps to investigate the combined effects of this compound and a Kir2.1 modulator on circadian rhythms in a cell-based model.
Caption: Workflow for combination studies.
Experimental Protocols
Protocol 1: Assessment of Circadian Period Length using a Luciferase Reporter Assay
Objective: To determine the effect of this compound, a Kir2.1 modulator (e.g., ML133), and their combination on the period length of the cellular circadian clock.
Materials:
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U2OS cell line stably expressing a Bmal1-dLuciferase reporter.
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Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium bicarbonate.
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Fetal Bovine Serum (FBS).
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Penicillin-Streptomycin solution.
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Dexamethasone.
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D-Luciferin.
-
This compound.
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ML133.
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96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of kinetic reading at 37°C.
Procedure:
-
Cell Seeding: Seed U2OS Bmal1-dLuc cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Synchronization: Replace the culture medium with 100 µL of recording medium (DMEM with 1% FBS, 1% Penicillin-Streptomycin, and 0.1 mM D-Luciferin) containing 100 nM dexamethasone. Incubate for 2 hours to synchronize the cellular clocks.
-
Compound Treatment: After synchronization, carefully remove the dexamethasone-containing medium and replace it with 100 µL of fresh recording medium containing the test compounds:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 1, 3, 10 µM).
-
ML133 (e.g., 0.1, 1, 10 µM).
-
Combinations of this compound and ML133 at various concentrations.
-
-
Bioluminescence Recording: Immediately place the plate in a luminometer set to 37°C and record bioluminescence from each well every 10-30 minutes for at least 4-6 days.
-
Data Analysis:
-
Normalize the raw luminescence data by subtracting the 24-hour running average to detrend the data.
-
Analyze the detrended data using circadian analysis software (e.g., BioDare2, ChronoStar) to determine the period, amplitude, and phase of the oscillations for each treatment condition.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
-
Protocol 2: Thallium Flux Assay for Kir2.1 Channel Activity
Objective: To confirm the inhibitory effect of ML133 on Kir2.1 channel activity and to assess any potential off-target effects of this compound on Kir2.1.
Materials:
-
HEK293 cells stably expressing Kir2.1.
-
Poly-D-lysine coated 384-well black, clear-bottom plates.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Stimulus Buffer (Assay Buffer containing thallium sulfate and potassium sulfate).
-
ML133.
-
This compound.
-
Fluorescence kinetic plate reader with automated liquid handling.
Procedure:
-
Cell Seeding: Seed HEK293-Kir2.1 cells in a 384-well plate at a density of 1.5-2 x 10^4 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 60-90 minutes at room temperature).
-
Compound Incubation: Wash the cells with Assay Buffer and then add the test compounds diluted in Assay Buffer:
-
Vehicle control.
-
ML133 (as a positive control for inhibition).
-
This compound. Incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement: Place the plate in the kinetic plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Then, add the Stimulus Buffer to initiate thallium influx through the Kir2.1 channels.
-
Data Acquisition and Analysis: Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes. The rate of fluorescence increase is proportional to the Kir2.1 channel activity. Calculate the initial rate of thallium influx for each well. Normalize the data to the vehicle control and determine the IC50 for ML133 and assess the effect of this compound.[10]
Protocol 3: Measurement of Cellular Redox State
Objective: To confirm the redox-modulating activity of this compound.
Materials:
-
U2OS cells (or the cell line used in the circadian assay).
-
Fluorescent redox sensor (e.g., CellROX™ Green Reagent for general oxidative stress, or a genetically encoded sensor like roGFP for specific redox couples).
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Positive control for oxidative stress (e.g., H2O2).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture U2OS cells to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control.
-
Staining with Redox Sensor:
-
For probes like CellROX™, incubate the treated cells with the dye according to the manufacturer's protocol (e.g., 5 µM for 30 minutes at 37°C).
-
For genetically encoded sensors, transfect the cells with the sensor plasmid prior to the experiment.
-
-
Sample Preparation: After staining, wash the cells with PBS. If using a flow cytometer, detach the cells using a gentle dissociation reagent.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population.
-
Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell. For ratiometric probes like roGFP, acquire images at both excitation wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group and normalize to the vehicle control. For ratiometric probes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.[11]
Conclusion
The combination of this compound with modulators of Kir2.1 channels presents a promising avenue for novel chronotherapeutic strategies. The provided protocols offer a robust framework for researchers to dissect the intricate relationship between cellular redox state, ion channel activity, and the core circadian clock. The data generated from these studies will be invaluable for understanding the fundamental mechanisms of circadian regulation and for the development of next-generation therapies for circadian-related disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Circadian redox rhythms in the regulation of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reciprocal Control of the Circadian Clock and Cellular Redox State - a Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian redox rhythms in the regulation of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium rhythms couple the circadian clock to the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BK calcium-activated potassium channels regulate circadian behavioral rhythms and pacemaker output - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Specific and slow inhibition of the kir2.1 K+ channel by gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of VU-Series M1 Agonists in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with VU-series M1 agonists in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or cloudiness when I dilute my VU-series M1 agonist stock solution into my aqueous assay buffer. What is happening?
A1: This is a common issue for compounds with low aqueous solubility. The organic solvent of your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may not be soluble at the desired final concentration in the high percentage of aqueous buffer. This leads to the compound precipitating out of the solution.
Q2: What is the maximum recommended concentration of the compound in aqueous buffer?
A2: The maximum solubility in aqueous buffers is highly dependent on the specific buffer composition (pH, ionic strength) and the percentage of co-solvent (like DMSO) present. It is crucial to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice. For example, a 1:10 dilution of a DMF stock solution in PBS may yield a solubility of approximately 1 mg/mL.[1] We recommend performing a solubility test to determine the practical working concentration for your specific experimental conditions.
Q3: Can I increase the percentage of organic solvent in my final assay solution to improve solubility?
A3: While increasing the organic solvent percentage can improve compound solubility, it's critical to consider its effect on your biological system. High concentrations of solvents like DMSO can be toxic to cells or interfere with enzyme activity. We recommend keeping the final concentration of the organic solvent as low as possible, typically below 1% and often as low as 0.1%, to minimize these effects. Always run a solvent tolerance control in your experiments.
Q4: Will heating or sonicating the solution help to dissolve the compound?
A4: Yes, these methods can aid in dissolving the compound. Gentle warming and brief sonication can help overcome the initial energy barrier for dissolution. However, be cautious with temperature, as excessive heat can degrade the compound. Similarly, prolonged or high-energy sonication can also lead to compound degradation. These methods are best used to prepare stock solutions rather than the final diluted assay solutions.
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution in aqueous buffer
-
Cause: The compound's solubility limit in the final aqueous buffer has been exceeded.
-
Solution Workflow:
Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results or lower than expected potency in cell-based assays
-
Cause: The compound may be precipitating at the micro-level (not always visible to the naked eye) or adsorbing to plasticware, leading to a lower effective concentration.
-
Solutions:
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Lower the final concentration: Test a wider range of lower concentrations.
-
Use low-adsorption plasticware: This can minimize the loss of the compound to container walls.
-
Include a solubility-enhancing excipient: A small amount of a biocompatible surfactant or cyclodextrin in the final assay medium can help maintain solubility. Always test the excipient alone for any effects on your assay.
-
Prepare fresh dilutions: Do not store highly diluted aqueous solutions of the compound, as precipitation can occur over time. Prepare fresh dilutions from your organic stock solution for each experiment.
-
Data Presentation
Table 1: Solubility of a representative VU-series M1 Agonist in Various Solvents and Buffers
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility (Approximate) |
| 100% DMSO | 25 | > 50 mg/mL |
| 100% Ethanol | 25 | ~10 mg/mL |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL |
| 1:10 DMSO:PBS (pH 7.4) | 25 | ~1 mg/mL[1] |
| Cell Culture Medium + 10% FBS | 37 | Variable, enhanced by protein binding |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of the VU-series M1 agonist in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath for 5-10 minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This helps to minimize the amount of DMSO transferred to the final assay plate.
-
Final Dilution: Directly add a small volume of the stock or intermediate solution to the pre-warmed assay medium, ensuring the final DMSO concentration is below the tolerance level of your cells (e.g., <0.5%). Mix immediately and thoroughly by gentle pipetting or swirling.
-
Use Immediately: Use the freshly prepared working solutions immediately to avoid precipitation.
Signaling Pathway
VU-series M1 agonists are presumed to act on the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by M1 receptors is through the Gq/11 family of G proteins.[2][3]
References
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of small molecule inhibitors. While the specific compound "VU661" could not be identified in public databases, the principles and protocols outlined here are broadly applicable to novel small molecule inhibitors, using a hypothetical kinase inhibitor as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse effects in preclinical and clinical studies.[1] Minimizing off-target effects is crucial for developing safe and effective therapeutics.[2]
Q2: What are the common causes of off-target effects?
A: Off-target effects often arise from the structural similarity between the ATP-binding sites of various kinases or the ligand-binding domains of other protein families.[3][4] A small molecule designed to fit into the binding pocket of its primary target may also have sufficient affinity for the binding sites of other proteins, leading to off-target inhibition.
Q3: At what stage of the drug discovery process should I start thinking about off-target effects?
A: Off-target effects should be considered as early as possible in the drug discovery pipeline.[5] Early-stage screening and profiling can help identify and eliminate compounds with unfavorable selectivity profiles, saving significant time and resources.[5]
Q4: What is the difference between selectivity and specificity?
A: While often used interchangeably, selectivity and specificity have distinct meanings in pharmacology. Selectivity refers to a drug's ability to produce a particular effect and is related to its binding affinity to different targets. A highly selective drug binds with significantly greater affinity to its intended target than to other proteins. Specificity is more absolute and implies that a drug has only one single biological effect or target, which is rare for small molecules.
Troubleshooting Guides
This section provides practical advice for common issues encountered when working with small molecule inhibitors.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects of the inhibitor may be influencing your experimental system in unforeseen ways.
-
Troubleshooting Steps:
-
Validate the on-target effect: Use a structurally distinct inhibitor for the same target to see if the phenotype is replicated.
-
Perform a rescue experiment: If possible, overexpress a resistant mutant of the target protein. If the phenotype is reversed, it is likely an on-target effect.
-
Conduct a broad-panel kinase screen: Screen the inhibitor against a large panel of kinases to identify potential off-target interactions.[3][5]
-
Titrate the inhibitor concentration: Use the lowest effective concentration of the inhibitor to minimize the engagement of lower-affinity off-targets.
-
Issue 2: Cellular toxicity observed at effective concentrations.
-
Possible Cause: The observed toxicity may be due to the inhibition of an off-target protein that is essential for cell viability.
-
Troubleshooting Steps:
-
Consult off-target databases: Check publicly available databases for known off-targets of your inhibitor or similar compounds.
-
Compare IC50 values: Determine the IC50 (or EC50) for the on-target effect and the IC50 for cytotoxicity. A large window between these two values suggests that the toxicity may be off-target.
-
Synthesize and test analogs: If medicinal chemistry resources are available, test analogs of your inhibitor to see if the toxicity can be separated from the on-target activity.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize off-target effects.
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.
Objective: To identify the on- and off-target kinases of a small molecule inhibitor.
Materials:
-
Small molecule inhibitor of interest
-
Commercially available kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp)
-
Appropriate solvents (e.g., DMSO)
Methodology:
-
Prepare a concentrated stock solution of the inhibitor in 100% DMSO.
-
Submit the compound to a kinase profiling service, specifying the screening concentration (a common starting point is 1 µM).
-
The service will typically perform in vitro kinase activity assays in the presence of your compound. The percentage of inhibition for each kinase in the panel will be determined.
-
Analyze the results to identify kinases that are significantly inhibited by your compound. A common threshold for a significant "hit" is >50% inhibition.
-
Follow up with dose-response experiments for the most potent off-target hits to determine their IC50 values.
Data Presentation:
Summarize the results in a table for clear comparison of on-target and off-target potencies.
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| On-Target Kinase X | 10 | - |
| Off-Target Kinase A | 100 | 10 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | >10,000 | >1000 |
Protocol 2: Cellular Target Engagement Assay
This protocol outlines a method to confirm that the inhibitor is engaging its intended target within a cellular context.
Objective: To measure the binding of the inhibitor to its target protein in live cells.
Materials:
-
Cells expressing the target protein
-
Small molecule inhibitor
-
Cell lysis buffer
-
Antibodies specific for the target protein and a downstream phosphorylation event
-
Western blotting reagents and equipment
Methodology:
-
Culture cells to the desired confluency.
-
Treat cells with a range of inhibitor concentrations for a specified period.
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates target engagement.
-
Quantify the band intensities to determine the IC50 for target inhibition in a cellular context.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway for a target kinase and a potential off-target kinase, showing how inhibition can affect downstream signaling.
Caption: On- and off-target signaling pathways of a hypothetical inhibitor.
Experimental Workflow Diagram
This diagram outlines the workflow for identifying and mitigating off-target effects.
Caption: Workflow for assessing and improving inhibitor selectivity.
Troubleshooting Logic Diagram
This diagram provides a logical tree for troubleshooting unexpected experimental outcomes.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. Tyrosine Kinase Inhibitors | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]
- 2. Aurora kinase inhibitors--rising stars in cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanderbilt University describes new LRRK2 inhibitors | BioWorld [bioworld.com]
- 4. Log in | Center for Technology Transfer & Commercialization [cttc.co]
- 5. New cancer target could push new drugs into the clinic | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
Technical Support Center: Addressing Cytotoxicity of Research Compounds
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity at high compound concentrations?
High concentrations of a test compound can induce cytotoxicity through various mechanisms, including:
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On-target effects: The compound may be highly potent, and at high concentrations, it hyperactivates or completely inhibits its intended target, leading to cell death.
-
Off-target effects: The compound may interact with unintended cellular targets, disrupting essential pathways.
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Compound solubility and aggregation: Poor solubility at high concentrations can lead to the formation of compound aggregates, which can be cytotoxic.
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General cellular stress: High concentrations of any foreign molecule can induce stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, which can lead to apoptosis.
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Disruption of cell membrane integrity: Some compounds can directly damage the cell membrane, leading to necrosis.[1][2]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between the two, you can use a combination of assays:
-
Viability assays (e.g., MTT, resazurin) measure metabolic activity and will show a decrease in signal for both cytotoxic and cytostatic compounds.[3][4]
-
Cytotoxicity assays (e.g., LDH release, trypan blue) specifically measure cell death by detecting compromised membrane integrity.[1][2][4] An increase in signal in these assays indicates a cytotoxic effect.
-
Proliferation assays (e.g., BrdU or EdU incorporation) directly measure DNA synthesis and can confirm a cytostatic effect if a decrease in proliferation is observed without a corresponding increase in cell death markers.
Q3: My compound shows cytotoxicity at concentrations where I expect to see a specific pharmacological effect. What should I do?
This is a common challenge in drug discovery. Here are a few steps you can take:
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Determine the therapeutic window: Carefully titrate the compound to find a concentration range where the desired pharmacological effect is observed without significant cytotoxicity.
-
Use a more sensitive assay for your target: This may allow you to work at lower, non-toxic concentrations of your compound.
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Modify the experimental timeline: Shortening the incubation time with the compound might allow you to observe the desired effect before the onset of cytotoxicity.
-
Consider structural analogs: If available, test analogs of your compound that may have a better therapeutic window.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing unexpected or high levels of cytotoxicity in your experiments, follow this troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Check Solubility: Visually inspect your compound stock and working solutions for any precipitation. Determine the aqueous solubility of your compound if it is not known.
-
Fresh Preparations: Always use freshly prepared dilutions from a recent stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration in your vehicle control is the same as in your compound-treated wells and is not contributing to cytotoxicity.
Step 2: Re-evaluate Experimental Parameters
-
Concentration Range: Widen the concentration range in your dose-response curve to identify a non-toxic concentration.
-
Incubation Time: Reduce the incubation time to see if the cytotoxicity is time-dependent.
-
Cell Density: Optimize the cell seeding density. Both very low and very high cell densities can affect susceptibility to cytotoxic agents.
Step 3: Characterize the Type of Cell Death
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different cell death mechanisms. For example, an Annexin V/Propidium Iodide (PI) assay can differentiate between early apoptosis, late apoptosis, and necrosis. This can provide clues about the mechanism of cytotoxicity.
Step 4: Consider Alternative Formulations or Analogs
-
Solubilizing Agents: If solubility is an issue, consider using different solubilizing agents or formulations, but be sure to test the new vehicle for toxicity.
-
Structural Analogs: If available, test structurally related compounds that might have a similar on-target activity but a different off-target or cytotoxicity profile.
Data Presentation: Summarizing Cytotoxicity Data
Clear presentation of quantitative data is crucial for interpreting results. Below are example tables for summarizing cytotoxicity data from different assays.
Table 1: IC50 Values of Compound VU661 in Different Cell Lines
| Cell Line | MTT Assay (IC50, µM) | LDH Assay (IC50, µM) | Annexin V Assay (EC50, µM) |
| HEK293 | 55.2 | 75.8 | 60.1 |
| HeLa | 42.1 | 68.3 | 48.5 |
| SH-SY5Y | 89.7 | > 100 | 95.2 |
Table 2: Time-Dependency of this compound Cytotoxicity in HeLa Cells (MTT Assay)
| Incubation Time | IC50 (µM) |
| 24 hours | 78.5 |
| 48 hours | 42.1 |
| 72 hours | 25.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
Cells in a 96-well plate
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using DMSO, carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using a solubilization buffer, add 100 µL directly to the media.
-
Mix thoroughly by pipetting or shaking.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.[4][7]
Materials:
-
Cells in a 96-well plate
-
Test compound
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Procedure:
-
Seed cells as described for the MTT assay.
-
Treat cells with the test compound and controls. Include wells for a "maximum LDH release" control.
-
Just before the end of the incubation period, add lysis buffer to the "maximum LDH release" wells and incubate for the time recommended by the manufacturer.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Stop the reaction using the provided stop solution.
-
Read the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: A workflow for troubleshooting high cytotoxicity.
Caption: A simplified intrinsic apoptosis signaling pathway.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methods for detecting cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Alternative In Vitro Method for Examining Nanoparticle-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of VU661 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VU661 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenazine carboxamide that acts as a modulator of circadian rhythms, causing a dose-dependent period lengthening.[1] It is a redox-active small molecule.[1] While its precise signaling pathway is not fully elucidated, its redox activity suggests it may influence cellular processes sensitive to the cellular redox state.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions as summarized in the table below.[2]
| Form | Storage Temperature |
| Powder | -20°C |
| In Solvent | -80°C |
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances should be avoided to prevent degradation.
Q4: Is this compound sensitive to light?
While specific data on the light sensitivity of this compound is limited, it is best practice to protect solutions from direct light, especially during long-term storage and experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Degradation: Improper storage or handling. Incompatibility with experimental buffer or media. | - Ensure this compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[2]- Prepare fresh stock solutions regularly.- Avoid strong acids, alkalis, and strong oxidizing/reducing agents in your experimental setup.[2]- Test the stability of this compound in your specific experimental buffer by incubating it for the duration of your experiment and then testing its activity. |
| Solubility Issues: Compound precipitating out of solution at the final assay concentration. | - While specific solubility data is not readily available, phenazine-1-carboxamide, a related compound, is slightly soluble in chloroform and ethyl acetate when heated. It is generally recommended to prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute to the final aqueous buffer concentration. Ensure the final solvent concentration is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).- Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, sonication or gentle warming may help redissolve the compound, but stability under these conditions should be verified. | |
| High background or off-target effects | Redox Activity: As a redox-active molecule, this compound may interfere with assays that are sensitive to changes in the cellular redox state or that use redox-sensitive reporters (e.g., some fluorescent dyes). | - Run appropriate vehicle controls (e.g., DMSO) at the same final concentration used for this compound.- Consider including a known antioxidant (e.g., N-acetylcysteine) as a control to determine if the observed effects are mediated by changes in the redox environment.- If using fluorescent or luminescent readouts, test for direct interference of this compound with the reporter molecule or enzyme at the concentrations used. |
| Variability between experiments | Inconsistent Solution Preparation: Errors in weighing, dilution, or incomplete dissolution of the compound. | - Use a calibrated analytical balance for weighing the powder.- Prepare a high-concentration stock solution and perform serial dilutions to achieve the desired final concentrations.- Ensure the stock solution is fully dissolved before making further dilutions. Vortexing or brief sonication may be necessary. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 299.33 g/mol ) in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, weigh 2.99 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -80°C.[2] Avoid repeated freeze-thaw cycles.
General Protocol for Cell-Based Assays
-
Cell Seeding: Seed cells at the desired density in appropriate culture plates and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the specific downstream assay to measure the biological endpoint of interest.
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Potential signaling pathway of a redox-active compound like this compound.
References
Common pitfalls in experiments involving VU661
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU661 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenazine carboxamide that functions as a modulator of circadian rhythms. Its primary mechanism of action is to lengthen the period of the circadian rhythm by altering the cellular redox state. Specifically, it shifts the balance of nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD) towards a more oxidized state.[1][2][3]
Q2: In what cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in U2OS (human bone osteosarcoma) cells, particularly those expressing a Bmal1-dLuc reporter, where it produces a dose-dependent period-lengthening effect.[4]
Q3: What is the recommended working concentration for this compound?
A3: Effective concentrations of this compound in U2OS cell-based assays range from 1 µM to 10 µM. A 10 µM concentration has been shown to produce a significant period-lengthening effect of approximately 7.2 hours.[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C in glass vials with tightly sealed screw caps to prevent solvent evaporation and water absorption.[6] Avoid repeated freeze-thaw cycles.
Q5: Does this compound generate reactive oxygen species (ROS)?
A5: Studies have shown that this compound has little to no effect on cellular reactive oxygen species (ROS) or hydrogen peroxide (H₂O₂) levels, suggesting its mechanism is not directly mediated by the generation of oxidative stress.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect on circadian period | Incorrect this compound concentration: The final concentration in the assay may be too low or too high. | Perform a dose-response experiment with concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor this compound solubility or precipitation: this compound may have precipitated out of the cell culture medium. | Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to maintain solubility. Visually inspect the medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. | |
| Cell line variability: The response to this compound may be cell-type specific. | Confirm that your cell line expresses the necessary core clock machinery. If possible, use a positive control compound known to affect the circadian clock in your cell line. | |
| Observed cytotoxicity or decreased cell viability | High this compound concentration: Phenazine compounds can exhibit cytotoxicity at higher concentrations.[1][2][7] | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your circadian rhythm experiment to determine the cytotoxic threshold in your cell line. |
| High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is non-toxic to your cells (typically below 0.5%). | |
| Variability in bioluminescence reporter assays | Desynchronized cell population: If cells are not properly synchronized, the circadian rhythms will be out of phase, leading to a dampened or absent population-level rhythm. | Synchronize the cells using a standard method such as dexamethasone shock or serum shock before adding this compound. |
| Luciferin degradation: The substrate for the luciferase reporter can degrade over time, leading to a decrease in signal. | Use a stable form of luciferin or ensure a consistent supply in the medium throughout the experiment. | |
| Signal-to-noise ratio issues: Low bioluminescence signal can make it difficult to detect rhythmicity. | Ensure you are using a sensitive luminometer. Optimize the number of cells plated to achieve a robust signal. | |
| Inconsistent NAD+/FAD ratio measurements | Fluorescence signal interference: Other cellular fluorophores can interfere with NAD(P)H and FAD autofluorescence measurements. | Use appropriate filter sets and correction factors to minimize bleed-through from other fluorophores. |
| Changes in cellular metabolism unrelated to circadian rhythm: Other factors can influence the NAD+/FAD ratio, such as metabolic stress or changes in nutrient availability. | Maintain consistent cell culture conditions, including media composition and glucose concentration. | |
| Instrument sensitivity and settings: Incorrect microscope or plate reader settings can lead to inaccurate measurements. | Optimize instrument settings for detecting NAD(P)H and FAD autofluorescence and ensure they are consistent across experiments. |
Experimental Protocols
Bioluminescence-Based Circadian Rhythm Assay in U2OS Cells
This protocol is adapted from methodologies used for high-throughput screening of circadian modulators.
-
Cell Culture: Culture U2OS cells stably expressing a Bmal1-luciferase reporter in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density that allows them to reach confluency at the start of the assay.
-
Synchronization: Once the cells are confluent, replace the culture medium with a synchronization medium (e.g., medium containing 1 µM dexamethasone) and incubate for 2 hours.
-
Compound Treatment: After synchronization, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a recording medium containing 100 µM luciferin and the desired concentration of this compound (e.g., 1, 3, 10 µM) or a vehicle control (DMSO).
-
Bioluminescence Recording: Place the plate in a luminometer equipped with a heated and gas-controlled chamber (37°C, 5% CO₂) and record the bioluminescence signal from each well every 10-30 minutes for at least 3-5 days.
-
Data Analysis: Analyze the resulting bioluminescence time-series data using software designed for circadian rhythm analysis to determine the period, amplitude, and phase of the rhythms.
NAD+/FAD Redox Ratio Measurement
This protocol outlines a general method for measuring the cellular NAD+/FAD redox ratio using fluorescence microscopy.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with this compound at the desired concentration and for the desired duration.
-
Imaging:
-
Use a two-photon or confocal microscope equipped for autofluorescence imaging.
-
Excite NADH at approximately 740-750 nm and collect emission between 400-500 nm.
-
Excite FAD at approximately 850-900 nm and collect emission between 500-600 nm.
-
Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Correct for background fluorescence.
-
Measure the mean fluorescence intensity of NADH and FAD for individual cells or regions of interest.
-
Calculate the redox ratio using the formula: Intensity(FAD) / (Intensity(NADH) + Intensity(FAD)).
-
-
Data Interpretation: An increase in the redox ratio indicates a shift towards a more oxidized state.
Quantitative Data Summary
| Compound | Concentration (µM) | Cell Line | Effect on Circadian Period | Reference |
| This compound | 1 | U2OS Bmal1-dLuc | Lengthening | [4] |
| This compound | 3 | U2OS Bmal1-dLuc | Lengthening | [4] |
| This compound | 10 | U2OS Bmal1-dLuc | ~7.2-hour lengthening | [4] |
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enfanos.com [enfanos.com]
- 7. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for VU661 application
Disclaimer: The following information is provided for a hypothetical compound, "VU661," a selective inhibitor of the mTORC1 signaling pathway. This information is intended for research and drug development professionals and is based on the presumed mechanism of action of a typical mTORC1 inhibitor.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It exerts its inhibitory effect by binding to the FKBP12 protein, which then interacts with the FRB domain of mTOR, preventing the phosphorylation of downstream mTORC1 substrates such as p70S6K and 4E-BP1. This leads to the inhibition of protein synthesis and cell growth.
2. What is the recommended solvent for this compound?
This compound is soluble in DMSO (dimethyl sulfoxide) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
3. What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. For working solutions in aqueous media, it is recommended to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
4. What are the expected off-target effects of this compound?
While this compound is designed to be a selective mTORC1 inhibitor, potential off-target effects should be considered. At higher concentrations, it may exhibit some inhibitory activity against mTORC2 or other related kinases. It is advisable to perform dose-response experiments and include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of mTORC1 signaling (e.g., no change in p-p70S6K levels) | 1. Incorrect concentration: The concentration of this compound used may be too low. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or handling. 3. Cell line insensitivity: The cell line being used may be resistant to mTORC1 inhibition. 4. Short incubation time: The incubation time with this compound may not be sufficient to observe an effect. | 1. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 1-100 nM). 2. Prepare a fresh stock solution of this compound. 3. Verify the expression and activity of the mTORC1 pathway in your cell line. Consider using a positive control (e.g., rapamycin). 4. Increase the incubation time (e.g., from 1 hour to 24 hours). |
| High background in Western blot for phosphorylated proteins | 1. Inappropriate antibody dilution: The primary or secondary antibody may be too concentrated. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 3. Contamination: The buffers or reagents may be contaminated. | 1. Optimize the antibody dilutions according to the manufacturer's recommendations. 2. Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). 3. Use freshly prepared, high-purity buffers and reagents. |
| Cell death or toxicity observed at expected effective concentrations | 1. Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. On-target toxicity: Inhibition of the mTORC1 pathway can lead to cell death in some cell lines. 3. Off-target effects: At higher concentrations, this compound may have off-target effects that induce toxicity. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 3. Lower the concentration of this compound and confirm that the observed toxicity is dose-dependent. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. 2. Variability in this compound preparation: Inconsistent preparation of this compound working solutions can lead to variable results. 3. Technical variability: Pipetting errors or variations in incubation times can introduce variability. | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Prepare fresh working solutions of this compound for each experiment from a validated stock solution. 3. Ensure careful and consistent experimental execution. Include technical replicates to assess variability. |
Experimental Protocols
Western Blotting for mTORC1 Pathway Activity
This protocol describes the detection of phosphorylated p70S6 Kinase (p-p70S6K), a downstream target of mTORC1, as a measure of this compound activity.
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-p70S6K (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize for protein loading, probe the same membrane for a housekeeping protein such as β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blotting.
Caption: Logical troubleshooting workflow for lack of this compound activity.
How to control for the redox activity of VU661 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU661 in various assays. The primary focus is to help control for potential redox activity that can lead to assay interference and false-positive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule modulator of inwardly rectifying potassium (Kir) channels. These channels are crucial for maintaining the resting membrane potential in various cell types.[1][2]
Q2: What are the common assays used to study this compound's effect on Kir channels?
The most common high-throughput screening (HTS) method is the thallium flux assay, which uses a thallium-sensitive fluorescent dye to measure ion flux through the channel.[3] Electrophysiological techniques, such as patch-clamp, are considered the gold standard for confirming and characterizing the activity of channel modulators like this compound.[1]
Q3: What is redox activity and why is it a concern in assays with small molecules like this compound?
Redox-active compounds can participate in oxidation-reduction reactions within the assay, often leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can cause assay interference and generate false-positive or false-negative results.[4][5][6] Such interference is a common source of artifacts in high-throughput screening.[4][6]
Q4: How can redox activity interfere with common Kir channel assays?
-
Thallium Flux Assays: These assays often use fluorescent dyes. Redox-active compounds can directly affect the fluorescence of these dyes or generate H₂O₂ which can lead to dye oxidation and a change in fluorescence, mimicking a true channel modulation event.
-
Electrophysiology: While generally more robust, redox-active compounds can still cause issues. Kir channels, like many proteins, have amino acid residues (e.g., cysteine) that are susceptible to oxidation. Modification of these residues by ROS can alter channel function, leading to an apparent, but indirect, effect of the compound.
Q5: Is this compound known to be a redox-active compound?
Currently, there is no direct evidence in the public domain that explicitly characterizes the redox potential of this compound or flags it as a frequent assay interferent. However, as with any novel compound, it is prudent to control for potential redox activity, especially if unexpected or inconsistent results are observed.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Activity of this compound in a Thallium Flux Assay
If you observe variable or unexpected results with this compound in a thallium flux assay, consider the possibility of redox interference.
Troubleshooting Workflow:
References
- 1. Screening Technologies for Inward Rectifier Potassium Channels: Discovery of New Blockers and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to VU661's effects in cell lines
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU661, a representative potent and selective MALT1 inhibitor. The information provided is based on published data for various MALT1 inhibitors and may not be specific to this compound, which is used here as an illustrative example. This guide is intended for researchers, scientists, and drug development professionals working with cell lines to study the effects of MALT1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that is a crucial component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1] In certain lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor (BCR) signaling leads to the constitutive activation of the CBM complex and downstream NF-κB signaling, which promotes cell survival and proliferation.[2] MALT1's protease activity cleaves and inactivates negative regulators of the NF-κB pathway, such as A20, CYLD, and RelB.[2][3][4] By inhibiting the proteolytic activity of MALT1, this compound prevents the inactivation of these negative regulators, thereby suppressing constitutive NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cell lines.[1][4]
Q2: Which cell lines are expected to be sensitive to this compound?
A2: Cell lines with constitutive activation of the BCR pathway, and consequently the NF-κB pathway, are generally sensitive to MALT1 inhibitors. This is particularly true for many ABC-DLBCL cell lines.[2] Cell lines with mutations in components upstream of MALT1 in the BCR signaling pathway (e.g., CD79A/B, CARD11) are likely to be sensitive.[1] In contrast, cell lines with mutations downstream of MALT1 that activate NF-κB signaling independently, or those that do not rely on this pathway for survival (like many Germinal Center B-cell-like (GCB)-DLBCL cell lines), are expected to be resistant.[1][2]
Q3: What are the known substrates of MALT1 that can be used as biomarkers for this compound activity?
A3: Several proteins are known substrates of MALT1. Monitoring the cleavage of these substrates by Western blot can serve as a direct measure of this compound's target engagement and inhibitory activity in cells. Key substrates include:
-
CYLD: A deubiquitinating enzyme that is inactivated by MALT1 cleavage.
-
RelB: A member of the NF-κB family of transcription factors.[4]
-
A20 (TNFAIP3): A negative regulator of NF-κB signaling.
-
BCL10: A component of the CBM complex.[3][4] An increase in the full-length form of these proteins and a decrease in their cleaved fragments upon treatment with this compound would indicate successful target inhibition.
Troubleshooting Guide
Problem 1: My cell line of interest shows little to no response to this compound treatment.
Possible Cause 1: The cell line may have intrinsic resistance to MALT1 inhibition.
-
Troubleshooting Steps:
-
Confirm the genetic background of your cell line: Check for mutations in genes downstream of MALT1 in the NF-κB pathway, such as activating mutations in TAK1 or inactivating mutations in TNFAIP3 (A20).[4] Such mutations can render the cells independent of MALT1 activity for NF-κB signaling.
-
Assess MALT1-dependency: Use a positive control cell line known to be sensitive to MALT1 inhibitors (e.g., TMD8, HBL-1). If the positive control responds as expected, it is likely your cell line is resistant.
-
Analyze downstream signaling: Perform a Western blot to check the phosphorylation status of IκBα. If IκBα is phosphorylated even in the presence of this compound, it suggests that NF-κB signaling is being activated through a MALT1-independent mechanism.
-
Possible Cause 2: The compound is not reaching its target or is being exported from the cells.
-
Troubleshooting Steps:
-
Verify compound integrity and concentration: Ensure the compound is properly dissolved and the final concentration in your experiment is correct.
-
Assess target engagement: Even in a resistant cell line, a potent inhibitor should still engage its target. Measure the cleavage of a MALT1 substrate like CYLD or RelB via Western blot. If there is no change in substrate cleavage, it may indicate a problem with compound uptake or stability.
-
Consider multidrug resistance pumps: Some cell lines express high levels of efflux pumps that can remove small molecules. You can test for this by co-administering this compound with a known efflux pump inhibitor.
-
Problem 2: My cell line initially responds to this compound, but then develops resistance over time.
Possible Cause: Activation of compensatory survival pathways.
-
Troubleshooting Steps:
-
Investigate feedback loops: A known mechanism of acquired resistance to targeted therapies is the activation of feedback survival pathways.[5] The PI3K/AKT/mTOR pathway is a common compensatory pathway.
-
Analyze the mTOR pathway: Perform a Western blot to assess the phosphorylation of key mTORC1 pathway proteins, such as S6 kinase (S6K) and ribosomal protein S6 (S6).[5] An increase in phosphorylated S6 (p-S6) in resistant cells compared to sensitive cells would suggest the activation of this pathway.
-
Test combination therapies: If you observe activation of the mTOR pathway, consider combining this compound with an mTOR inhibitor (e.g., rapamycin or a more specific mTORC1/2 inhibitor) to overcome resistance.[5]
-
Quantitative Data Summary
Table 1: Growth Inhibition (GI50) of MALT1 Inhibitor MI-2 in Various DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | MALT1 Dependent |
| HBL-1 | ABC | 0.2 | Yes |
| TMD8 | ABC | 0.5 | Yes |
| OCI-Ly3 | ABC | 0.4 | Yes |
| OCI-Ly10 | ABC | 0.4 | Yes |
| U2932 | ABC | Resistant | No |
| HLY-1 | ABC | Resistant | No |
| OCI-Ly1 | GCB | Resistant | No |
| OCI-Ly7 | GCB | Resistant | No |
Data summarized from Fontan et al., Cancer Cell, 2012.[2]
Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of a cell line in a 96-well format.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in the opaque-walled 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 10 µM). Include a DMSO-only vehicle control.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 value.
-
2. Western Blot for MALT1 Substrate Cleavage
This protocol is for assessing the inhibition of MALT1 protease activity by this compound by monitoring the cleavage of a known substrate (e.g., RelB).
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-RelB, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
In the last 1-2 hours of treatment, add a proteasome inhibitor like MG-132 to allow the cleaved fragments to accumulate.[4]
-
Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RelB overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A decrease in the cleaved form of RelB and an increase in the full-length form with increasing concentrations of this compound indicates target inhibition. Also probe for a loading control to ensure equal protein loading.
-
Visualizations
References
- 1. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of VU661 to other circadian modulators
A Comparative Guide to the Efficacy of VU661 and Other Circadian Modulators
This guide provides a comparative analysis of the efficacy of the novel circadian modulator this compound against other well-characterized modulators: KL001, SR9009, and Longdaysin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to Circadian Modulators
The circadian clock is an endogenous timekeeping system that orchestrates a wide array of physiological and behavioral processes in a 24-hour rhythm. The molecular machinery of this clock is a complex network of transcriptional-translational feedback loops. Disruption of these rhythms has been linked to various pathologies, making the development of small molecules that can modulate the circadian clock a promising therapeutic strategy. This guide focuses on four such modulators, each with a distinct mechanism of action.
Compound Profiles and Mechanisms of Action
This compound: A recently identified phenazine carboxamide, this compound, lengthens the circadian period.[1] Its mechanism is associated with modifying the cellular redox state, specifically by shifting the NAD+/FAD oxidation state.[1]
KL001: This small molecule acts as a stabilizer of the cryptochrome (CRY) proteins, which are key components of the negative feedback loop in the circadian clock. By preventing the ubiquitin-dependent degradation of CRY1 and CRY2, KL001 leads to a lengthening of the circadian period.[2]
SR9009: Known as a REV-ERB agonist, SR9009 activates the nuclear receptors REV-ERBα and REV-ERBβ.[3] These receptors are critical components of a stabilizing loop in the circadian clock, and their activation by SR9009 leads to the repression of Bmal1 transcription.[3][4]
Longdaysin: This compound is a multi-kinase inhibitor that targets Casein Kinase Iδ (CKIδ), CKIα, and ERK2.[5][6] By inhibiting these kinases, Longdaysin prevents the phosphorylation and subsequent degradation of the PERIOD (PER) proteins, resulting in a significant lengthening of the circadian period.[5][6]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro efficacy of this compound, KL001, SR9009, and Longdaysin. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of Circadian Modulators on Period Length in U2OS Cells with Bmal1-Luciferase Reporter
| Compound | Concentration | Period Lengthening (relative to control) | Reference |
| This compound | 10 µM | Significant lengthening | [1] |
| KL001 | 0.03 - 71 µM | Dose-dependent lengthening | [7] |
| SR9009 | IC50 = 710 nM (for Bmal1 promoter repression) | N/A (Represses Bmal1 expression) | [3] |
| Longdaysin | 3 µM | ~4 hours | [8] |
| 9 µM | ~12 hours | [8] | |
| 10 µM | ~13 hours | [9] |
Table 2: In Vitro Efficacy of Circadian Modulators (IC50/EC50 Values)
| Compound | Assay | Target | IC50/EC50 | Reference |
| SR9009 | Gal4-REV-ERBα LBD cotransfection | REV-ERBα | 670 nM | [3] |
| Gal4-REV-ERBβ LBD cotransfection | REV-ERBβ | 800 nM | [3] | |
| Bmal1 promoter-luciferase | REV-ERB mediated repression | 710 nM | [3] | |
| Longdaysin | In vitro kinase assay | CKIδ | ~1 µM | [6] |
| In vitro kinase assay | CKIα | ~1 µM | [6] | |
| In vitro kinase assay | ERK2 | ~10 µM | [6] |
Experimental Protocols
Key Experiment 1: In Vitro Bmal1-Luciferase Reporter Assay
This assay is a standard method for screening and characterizing circadian modulating compounds.
1. Cell Culture and Transfection:
-
Human U2OS (osteosarcoma) cells are commonly used due to their robust circadian rhythms.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
For stable reporter lines, cells are transduced with a lentiviral vector containing a luciferase gene (e.g., dLuc) under the control of the Bmal1 promoter.[10] Alternatively, transient transfection can be performed.[10]
2. Synchronization of Circadian Rhythms:
-
To synchronize the cellular clocks, confluent cell cultures are treated with a synchronizing agent. A common method is a 2-hour treatment with 100 nM dexamethasone.[11] Another method involves a medium change.[8]
3. Compound Treatment and Bioluminescence Recording:
-
After synchronization, the medium is replaced with a recording medium containing the test compound at various concentrations.
-
The recording medium is supplemented with a luciferase substrate, such as D-luciferin.
-
Bioluminescence is then recorded in real-time using a luminometer, with measurements taken at regular intervals (e.g., every 10-30 minutes) for several days.
4. Data Analysis:
-
The raw luminescence data is typically detrended to remove baseline trends.
-
The period, amplitude, and phase of the circadian rhythm are then calculated using software programs like ClockLab (Actimetrics) or by fitting the data to a sine wave.
Key Experiment 2: In Vivo Locomotor Activity Monitoring
This experiment assesses the effect of circadian modulators on the behavioral rhythms of animals, typically rodents.
1. Animal Housing and Entrainment:
-
Mice are individually housed in cages equipped with a running wheel.[12]
-
The cages are placed in light-tight, ventilated cabinets with controlled lighting.[12]
-
Animals are entrained to a 12-hour light:12-hour dark (LD) cycle for at least one week to stabilize their circadian rhythms.[1]
2. Compound Administration:
-
The test compound is administered to the animals. The route of administration (e.g., oral, intraperitoneal injection) and dosing regimen will vary depending on the compound's properties.
3. Locomotor Activity Recording:
-
Following entrainment and compound administration, animals are often placed in constant darkness (DD) to observe their free-running circadian rhythm.
-
The number of wheel revolutions is continuously recorded by a computer system.
4. Data Analysis:
-
The locomotor activity data is visualized as an actogram.
-
The free-running period (tau) is calculated using a chi-square periodogram analysis with software such as ClockLab.[13]
-
Other parameters like the total activity level and the phase of activity onset are also analyzed.
Signaling Pathways and Workflow Diagrams
Caption: Simplified signaling pathways for this compound, KL001, SR9009, and Longdaysin.
Caption: A typical workflow for screening circadian modulators using an in vitro luciferase reporter assay.
Caption: A standard workflow for testing the in vivo efficacy of circadian modulators on locomotor activity.
Conclusion
This compound, KL001, SR9009, and Longdaysin represent a diverse set of tools for modulating the circadian clock, each with a unique mechanism of action. While all have demonstrated efficacy in altering circadian rhythms in preclinical models, their specific characteristics, such as potency and the magnitude of period change, vary. The choice of modulator for a particular research application will depend on the specific target pathway and the desired effect on the circadian clock. Further studies, particularly head-to-head comparative experiments, are needed to fully elucidate the relative efficacy and potential therapeutic applications of these compounds.
References
- 1. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [bio-protocol.org]
- 2. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 10. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circadian period of luciferase expression shortens with age in human mature adipocytes from obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recording and Analysis of Circadian Rhythms in Running-wheel Activity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of VU661: A Comparative Guide for Researchers
An Objective Comparison of VU661's Performance as a Metabotropic Glutamate Receptor 5 (mGluR5) Modulator in Diverse Cellular Systems.
This guide provides a comprehensive analysis of the mechanism of action of this compound, a notable allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Contrary to some initial classifications, experimental evidence robustly characterizes this compound, also known as VU0092273, as a potent positive allosteric modulator (PAM) . This document will detail the validation of its mechanism in different cell types, compare its functional activity with a prototypical negative allosteric modulator (NAM), and provide detailed experimental protocols for researchers seeking to replicate or build upon these findings.
Performance and Mechanism of Action of this compound
This compound enhances the response of mGluR5 to its endogenous ligand, glutamate. This potentiation is achieved by binding to an allosteric site on the receptor, distinct from the glutamate binding site. This modulatory activity has been primarily validated through cell-based functional assays that measure the downstream signaling cascade of mGluR5 activation.
Quantitative Comparison of this compound (PAM) and MPEP (NAM)
To illustrate the distinct pharmacological effects of this compound, its performance is contrasted with 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-characterized mGluR5 negative allosteric modulator (NAM). The following table summarizes their key functional parameters in a common assay system.
| Compound | Modulator Type | Cell Type | Assay | Key Parameter | Value |
| This compound (VU0092273) | Positive Allosteric Modulator (PAM) | HEK293 (expressing rat mGluR5) | Calcium Mobilization | EC50 | 0.27 µM[1] |
| MPEP | Negative Allosteric Modulator (NAM) | Primary Cortical Neurons | Inositol Phosphate (IP) Hydrolysis | IC50 | ~0.2 µM[2] |
Validation in Different Cell Types
The mechanism of action of this compound and other mGluR5 modulators has been validated in various cellular contexts, ranging from engineered cell lines to primary neuronal cultures.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant rat mGluR5 are a primary tool for characterizing the potency and efficacy of mGluR5 modulators.[2] These cells provide a robust and reproducible system for high-throughput screening and detailed pharmacological analysis. The primary readout in this cell type is the mobilization of intracellular calcium following receptor activation.[2][3]
-
CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human mGluR5 cDNA have also been utilized to evaluate the antagonism of glutamate-mediated intracellular calcium mobilization.
-
Primary Cortical Neurons: To assess the activity of mGluR5 modulators in a more physiologically relevant context, primary cortical neurons from rats and mice are employed.[2] In these cells, the functional consequence of mGluR5 modulation is often measured by quantifying the production of inositol phosphates (IP), a key second messenger in the canonical mGluR5 signaling pathway.[2]
-
Hippocampal Slices: Ex vivo preparations, such as hippocampal slices, have been used to investigate the neuroprotective effects of mGluR5 modulation in the context of ischemic injury. Studies have shown that the mGluR5 PAM, VU0092273, can reduce neuronal injury in an oxygen-glucose deprivation model, indicating its mechanism of action is intact in complex tissue environments.
Experimental Protocols
Fluorescence-Based Calcium Flux Assay
This assay is a cornerstone for characterizing the activity of mGluR5 modulators.
Objective: To measure the potentiation (for PAMs) or inhibition (for NAMs) of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Cell Line: HEK293 cells stably expressing rat mGluR5.
Materials:
-
Black-walled, clear-bottomed, poly(d-lysine)-coated 384-well plates.
-
Assay Medium: DMEM containing 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (this compound, MPEP) and glutamate.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate HEK293-rat mGluR5 cells in 384-well plates at a density of 20,000 cells/well in 20 µL of assay medium and incubate overnight at 37°C in 5% CO2.[2]
-
Dye Loading: The following day, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Assay Protocol (for NAMs):
-
Add the test compound (e.g., MPEP) at various concentrations.
-
After a pre-incubation period, add an EC80 concentration of glutamate to stimulate the receptor.[2]
-
Monitor fluorescence intensity over time.
-
-
Assay Protocol (for PAMs):
-
Add the test compound (e.g., this compound) at various concentrations.
-
After a pre-incubation period, add an EC20 concentration of glutamate.
-
Monitor fluorescence intensity over time.
-
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the IC50 (for NAMs) or EC50 (for PAMs) values.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the effect of mGluR5 modulators on the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
Cell Line: Primary cortical neurons.
Procedure: This assay typically involves radiolabeling of cellular phosphoinositides with [3H]-myo-inositol, followed by stimulation with a glutamate agonist in the presence or absence of the test compound. The accumulated [3H]-inositol phosphates are then separated by ion-exchange chromatography and quantified by scintillation counting. MTEP, a selective mGluR5 NAM, has been shown to inhibit CHPG (an mGluR5 agonist)-mediated IP hydrolysis at concentrations as low as 0.02 µM in these assays.[2]
Signaling Pathways and Visualizations
mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to the Gq G-protein. Activation of mGluR5 by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in intracellular Ca2+ can then activate a variety of downstream signaling cascades.
Caption: Canonical mGluR5 signaling pathway.
Experimental Workflow: Calcium Flux Assay
The following diagram illustrates the workflow for a typical fluorescence-based calcium flux assay to characterize mGluR5 modulators.
Caption: Workflow for a calcium flux assay.
Logical Relationship: PAM vs. NAM Action
This diagram illustrates the contrasting effects of Positive and Negative Allosteric Modulators on the glutamate dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Diverse Landscape of Phenazine Carboxamides: A Comparative Guide to VU661 and Its Multifaceted Relatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU661, a novel modulator of circadian rhythms, with other phenazine carboxamide derivatives that exhibit distinct biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to facilitate a comprehensive understanding of this versatile chemical class.
The phenazine carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules. While historically recognized for their potent antimicrobial and anticancer properties, recent discoveries have expanded their therapeutic potential into new domains. A prime example is this compound, a phenazine carboxamide identified as a modulator of circadian rhythms. This guide will first delve into the unique characteristics of this compound and compare it with other small molecules that regulate the body's internal clock. Subsequently, it will provide a comparative analysis of phenazine carboxamide derivatives in their more traditional roles as anticancer and antimicrobial agents. Finally, this guide will briefly touch upon a class of compounds, M5 negative allosteric modulators, which were initially, though incorrectly, associated with this chemical family, to provide a clear distinction.
This compound: A Phenazine Carboxamide Tuning the Circadian Clock
This compound has been identified as a redox-active small molecule that modulates circadian rhythms, producing a significant lengthening of the circadian period. This positions this compound as a valuable tool for studying the molecular clock and a potential starting point for the development of therapeutics for circadian rhythm-related disorders.
Comparative Analysis of Circadian Rhythm Modulators
To understand the performance of this compound, it is essential to compare it with other well-characterized small-molecule modulators of the circadian clock. The following table summarizes the quantitative data for this compound and other key compounds.
| Compound | Target | Effect on Circadian Period | Effective Concentration/IC50 |
| This compound | Unknown (Redox-active) | Lengthening (7.2 h at 10 µM) | 1-10 µM |
| Longdaysin | CKIδ, CKIα, ERK2 | Lengthening | Potent, dose-dependent |
| KL001 | Cryptochrome (CRY) Stabilizer | Lengthening | 0.03-71 µM |
| SR9009 | REV-ERBα/β Agonist | Modulates circadian behavior | REV-ERBα IC50=670 nM, REV-ERBβ IC50=800 nM |
Mechanism of the Core Circadian Clock
The core circadian clock in mammals is a complex transcriptional-translational feedback loop. The diagram below illustrates the key players and their interactions.
Phenazine Carboxamide Derivatives as Anticancer Agents
A significant body of research has focused on the development of phenazine carboxamide derivatives as potent anticancer agents. Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair.
Comparative Analysis of Anticancer Activity
The following table presents the cytotoxic activity (IC50 values) of various phenazine-1-carboxamide derivatives against different human cancer cell lines.
| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Phenazine-1-carboxamide | - | T24 (Bladder) | 17 (48h) | [1] |
| HepG2 (Liver) | 7.8 (48h) | [1] | ||
| Diquaternized Phenazine[2]Cl2 | - | A2780 (Ovarian) | >100 | [3] |
| MCF7 (Breast) | ~100 | [3] | ||
| Diquaternized Phenazine[4]Cl2 | - | A2780 (Ovarian) | 12 | [3] |
| MCF7 (Breast) | 15 | [3] | ||
| T24 (Bladder) | 18 | [3] | ||
| Benzo[a]phenazine derivative 5d-2 | Aminoalkyl side chain | HeLa (Cervical) | 1.04-2.27 | [5] |
| A549 (Lung) | 1.04-2.27 | [5] | ||
| MCF-7 (Breast) | 1.04-2.27 | [5] | ||
| HL-60 (Leukemia) | 1.04-2.27 | [5] |
Mechanism of Action of Anticancer Phenazine Carboxamides
The diagram below illustrates the proposed mechanism of action for anticancer phenazine carboxamide derivatives, involving DNA intercalation and subsequent inhibition of topoisomerase enzymes.
Phenazine Carboxamide Derivatives as Antimicrobial Agents
Phenazine-1-carboxamide (PCN) and its derivatives are naturally occurring antibiotics produced by various bacteria, notably Pseudomonas species. They exhibit broad-spectrum activity against a range of fungal and bacterial pathogens.
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values for phenazine-1-carboxamide and related compounds against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) |
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum C312 | 50 |
| Phenazine-1-carboxamide (PCN) | Rhizoctonia solani | - |
| Xanthomonas oryzae pv. oryzae | - | |
| New PCA Phenylamides | Micrococcus sp. | Growth retardation |
| Erysipelothrix rhusiopathiae | Growth retardation | |
| Staphylococcus aureus | Growth retardation |
Note: Specific MIC values for some derivatives were not available in the searched literature, with activity described qualitatively.
A Note on M5 Negative Allosteric Modulators (NAMs)
Initial investigations into this compound were confounded by a potential misclassification with M5 negative allosteric modulators (NAMs). For clarity, this section provides a brief overview of this distinct class of compounds. M5 NAMs, such as ML375 and VU6008667, are not phenazine carboxamides. They act on the M5 muscarinic acetylcholine receptor, a G-protein coupled receptor involved in various central nervous system functions, including addiction and reward pathways.
Comparative Analysis of M5 NAMs
| Compound | Target | Potency (IC50) | Selectivity |
| ML375 | M5 mAChR | hM5: 300 nM, rM5: 790 nM | >100-fold vs M1-M4 |
| VU6008667 | M5 mAChR | hM5: 1.2 µM, rM5: 1.6 µM | High vs M1-M4 |
M5 Receptor Signaling and Negative Allosteric Modulation
The following diagram illustrates the signaling pathway of the M5 muscarinic acetylcholine receptor and the mechanism of action of a negative allosteric modulator.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
Luciferase-Based Circadian Rhythm Assay
This assay is used to assess the effect of compounds on the period, phase, and amplitude of circadian rhythms in cultured cells.
-
Cell Culture and Transfection: U2OS or other suitable cells are cultured and stably transfected with a luciferase reporter gene under the control of a circadian clock gene promoter (e.g., Bmal1 or Per2).
-
Synchronization: The circadian rhythms of the cells are synchronized by a serum shock or treatment with a chemical synchronizing agent like dexamethasone.
-
Compound Treatment: Following synchronization, the cells are treated with various concentrations of the test compound (e.g., this compound).
-
Luminometry: The bioluminescence produced by the luciferase reporter is continuously monitored in real-time using a luminometer.
-
Data Analysis: The bioluminescence data is analyzed using specialized software to determine the circadian period, phase, and amplitude. The effect of the compound is quantified by comparing these parameters in treated versus untreated cells.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with a range of concentrations of the phenazine carboxamide derivative and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the phenazine carboxamide derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Calcium Flux Assay for M5 Receptor Functional Activity
This assay measures the intracellular calcium mobilization following the activation of Gq-coupled receptors like the M5 muscarinic receptor.[10]
-
Cell Culture: CHO or HEK293 cells stably expressing the human M5 muscarinic receptor are used.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with the M5 NAM (e.g., ML375) at various concentrations.
-
Agonist Stimulation: An M5 receptor agonist (e.g., acetylcholine or carbachol) is added to stimulate the receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the NAM is determined by the reduction in the agonist-induced calcium signal, and the IC50 value is calculated.
References
- 1. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase | PLOS Biology [journals.plos.org]
- 3. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronobiotics KL001 and KS15 Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kir1.1 Channel Inhibition: A Comparative Analysis of VU591 and Genetic Models
For researchers, scientists, and drug development professionals, establishing the specificity and predictive validity of a pharmacological tool is paramount. This guide provides a comparative analysis of VU591, a selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), with its corresponding genetic knockout models. By juxtaposing the effects of pharmacological blockade with genetic ablation, we can achieve a robust cross-validation of the on-target effects of VU591 and its potential as a therapeutic agent.
In the quest for novel diuretics with a potassium-sparing profile, the renal outer medullary potassium (Kir1.1) channel has emerged as a promising target.[1][2] Kir1.1 plays a crucial role in salt reabsorption in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct.[1][3] Pharmacological inhibition of Kir1.1 is hypothesized to induce diuresis and natriuresis while minimizing urinary potassium loss.[1][4] VU591 has been identified as a potent and selective inhibitor of the Kir1.1 channel, making it a valuable tool for testing this hypothesis.[1][5]
Mechanism of Action of VU591
VU591 acts as an intracellular pore blocker of the Kir1.1 channel.[1][4] Its binding site is located within the ion conduction pathway, and its inhibitory action is voltage- and potassium-dependent.[3][4] Mutagenesis studies have identified asparagine 171 (N171) and valine 168 (V168) in the pore-lining region of Kir1.1 as critical residues for high-affinity binding of VU591.[3][4] The selectivity of VU591 for Kir1.1 over other Kir channels, such as Kir2.1 and Kir7.1, is attributed to the unique amino acid composition of the Kir1.1 pore.[1][3]
Comparative Data: Pharmacological vs. Genetic Inhibition of Kir1.1
The following tables summarize the quantitative data comparing the effects of the pharmacological inhibitor VU591 with genetic models of Kir1.1 deficiency and other pharmacological modulators.
Table 1: In Vitro Potency and Selectivity of Kir1.1 Inhibitors
| Compound | Target | IC50 | Selectivity Profile | Reference |
| VU591 | Kir1.1 (ROMK) | 0.24 - 0.3 µM | Selective over Kir2.1, Kir2.3, Kir4.1, Kir7.1, and >65 other targets.[1][4][5] | [1][4][5] |
| VU590 | Kir1.1 (ROMK) | ~0.22 µM | Also inhibits Kir7.1 (IC50 ~8 µM).[3][6] | [3][6] |
| Compound A (Merck) | Kir1.1 (ROMK) | ~50 - 92 nM | Highly selective.[3][7] | [3][7] |
| BNBI | Kir1.1 (ROMK) | ~8 µM | Weak inhibitor, but selective over Kir7.1.[4] | [4] |
Table 2: Phenotypic Comparison of Pharmacological Inhibition and Genetic Ablation of Kir1.1
| Model | Key Phenotypic Outcomes | Interpretation | Reference |
| Pharmacological Inhibition (e.g., with a stable VU591 analog) | Increased urine output (diuresis), increased sodium excretion (natriuresis), decreased potassium excretion (potassium-sparing), and reduced blood pressure.[4][6] | Mimics the effects of genetic loss-of-function, validating Kir1.1 as a diuretic target. | [4][6] |
| Kir1.1 Knockout (Kcnj1-/-) Mice | Severe salt and water wasting, polyuria, low blood pressure, and hypokalemic metabolic alkalosis (phenocopy of antenatal Bartter's syndrome type II).[2][3] | Complete loss of Kir1.1 function leads to a profound renal phenotype. | [2][3] |
| Heterozygous Kir1.1 Mutation Carriers (Human) | Lower blood pressure and a reduced risk of hypertension.[2][3] | Partial loss of Kir1.1 function is associated with a beneficial cardiovascular phenotype, supporting the therapeutic rationale for partial inhibition. | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Kir1.1 in renal salt transport and the experimental workflow for characterizing Kir1.1 inhibitors.
Caption: Role of Kir1.1 in renal ion transport.
Caption: Workflow for Kir1.1 inhibitor discovery.
Detailed Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Kir1.1 Inhibition
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the rat or human Kir1.1 (ROMK) channel.[1]
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA, adjusted to pH 7.3 with KOH. For Kir6.2 recordings, ATP is omitted to prevent channel inhibition.[1]
-
Bath Solution (Extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.[1] High K+ solutions can be used to study voltage and potassium-dependent block.[1]
-
Voltage Protocol: Cells are held at a holding potential of -75 mV. Voltage ramps from -120 mV to +120 mV are applied every 5 seconds to elicit both inward and outward currents.[1]
-
Data Acquisition and Analysis: Currents are recorded, and the degree of inhibition by VU591 is determined by comparing the current amplitude before and after compound application. The IC50 is calculated by fitting the concentration-response data to a Hill equation.[7]
2. Thallium Flux Assay for High-Throughput Screening
-
Principle: This assay uses thallium (Tl+) as a surrogate for K+ and a Tl+-sensitive fluorescent dye. When Kir1.1 channels are open, Tl+ enters the cell and increases the fluorescence of the intracellular dye. Inhibitors of Kir1.1 will block Tl+ influx and thus prevent the increase in fluorescence.
-
Cell Line: A cell line, such as Chinese Hamster Ovary (CHO) or HEK293, stably expressing Kir1.1.[2][8]
-
Procedure:
-
Cells are plated in 384- or 1536-well plates and loaded with a Tl+-sensitive fluorescent dye.
-
The extracellular buffer is replaced with a low K+ buffer to maximize the driving force for Tl+ entry.
-
The test compound (e.g., VU591) is added to the wells.
-
A stimulus buffer containing Tl+ is added to initiate the flux.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. The percent inhibition is calculated relative to control wells, and IC50 values are determined.
3. In Vivo Diuresis and Blood Pressure Studies in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Sprague-Dawley rats.
-
Compound Administration: The test compound (e.g., a metabolically stable analog of VU591 or Compound A) is administered orally or via intravenous infusion.[4][6]
-
Urine Collection: Animals are housed in metabolic cages for the collection of urine at specified time intervals. Urine volume, sodium, and potassium concentrations are measured.
-
Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or at discrete time points using the tail-cuff method.
-
Data Analysis: Changes in urine output, electrolyte excretion, and blood pressure are compared between vehicle-treated and compound-treated groups to assess the diuretic, natriuretic, kaliuretic, and antihypertensive effects.
Conclusion
The convergence of data from pharmacological inhibition with VU591 and genetic models of Kir1.1 deficiency provides a powerful validation of the on-target effects of this compound. The phenotypic similarities between the effects of a selective Kir1.1 inhibitor and the characteristics of individuals with partial loss-of-function Kir1.1 mutations strongly support the therapeutic hypothesis that Kir1.1 is a viable target for a new class of potassium-sparing diuretics. This guide underscores the importance of a multi-faceted approach, integrating in vitro pharmacology with in vivo studies and genetic validation, in modern drug discovery and development.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of VU661 and Known Redox-Active Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the redox activity of the novel compound VU661 in the context of well-characterized redox-active agents. Due to the limited publicly available data on the specific redox-modulating effects of this compound, this document serves as a resource to empower researchers to conduct their own comparative analyses. Detailed experimental protocols and data on known redox-active compounds, menadione and paraquat, are provided as a benchmark.
Introduction to Redox-Active Compounds
Redox-active compounds are molecules capable of participating in oxidation-reduction (redox) reactions, leading to the generation or quenching of reactive oxygen species (ROS) and subsequent modulation of cellular signaling pathways. These compounds are valuable tools in biological research and hold therapeutic potential for a variety of diseases, including cancer and neurodegenerative disorders.[1][2] However, their activity must be carefully characterized to distinguish between therapeutic potential and off-target toxicity.[3]
This guide focuses on providing the necessary tools to evaluate the redox profile of novel compounds like this compound by comparing them to the known redox-cyclers menadione and paraquat.
Comparative Data of Known Redox-Active Compounds
To establish a baseline for comparison, the following tables summarize the effects of menadione and paraquat, two well-studied redox-active compounds, on cellular ROS levels.
Table 1: Effect of Menadione on Hydrogen Peroxide (H₂O₂) Formation in INS-1 832/13 Cells
| Concentration (µM) | Glucose | H₂O₂ Formation Rate (pmol/min/µg DNA) |
| 1 | 2 mM | ~1 |
| 1 | 16 mM | ~4 |
| 10 | 2 mM | ~5 |
| 10 | 16 mM | ~20 |
| 30 | 2 mM | ~10 |
| 30 | 16 mM | ~40 |
Data adapted from: The level of menadione redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion.[4]
Table 2: Effect of Paraquat on Mitochondrial Superoxide Production in H9c2 Cells
| Treatment | Fold Increase in MitoSOX Fluorescence |
| PBS (Control) | 1.0 |
| 50 µM Paraquat | 3.7 ± 0.13 |
| 100 µM Paraquat | 6.9 ± 0.32 |
Data adapted from: Simple quantitative detection of mitochondrial superoxide production in live cells.[5]
Experimental Protocols
To facilitate the independent investigation of this compound's redox properties, detailed protocols for key assays are provided below.
2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Cellular ROS
This assay measures the overall intracellular ROS levels. H₂DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][7]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Protocol for Adherent Cells:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 25 µM H₂DCFDA in PBS or serum-free medium to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or medium containing the test compound (e.g., this compound, menadione, or paraquat) at various concentrations. Include a vehicle control.
-
Immediately measure the fluorescence intensity using a microplate reader. Kinetic readings can be taken over a desired period.
Glutathione Depletion Assay
This assay assesses the impact of a compound on the intracellular levels of glutathione (GSH), a critical antioxidant.[8][9]
Materials:
-
Monochlorobimane (mBCl) or ThiolTracker™ Violet
-
PBS
-
Cell lysis buffer
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound (e.g., this compound) for the desired time.
-
For flow cytometry, harvest the cells and incubate with 10 µM mBCl for 15 minutes. Analyze using a violet laser for excitation.
-
For a plate-based assay, lyse the cells and measure the GSH content using a commercially available kit according to the manufacturer's instructions.
MitoSOX™ Red Assay for Mitochondrial Superoxide
This assay specifically measures superoxide levels within the mitochondria. MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11][12]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture cells on glass-bottom dishes or in suspension.
-
Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.
-
Remove the culture medium and wash the cells with warm HBSS.
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~510 nm/~580 nm), or analyze by flow cytometry.
Signaling Pathways Modulated by Redox-Active Compounds
A key signaling pathway regulated by cellular redox status is the Keap1-Nrf2 pathway.[13][14][15] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes.
Experimental Workflow for Comparative Analysis
To conduct a comprehensive comparative analysis of this compound, the following workflow is recommended.
By following these protocols and utilizing the provided data on known redox-active compounds, researchers can generate a robust dataset to characterize the redox profile of this compound and other novel compounds of interest. This will enable a more informed assessment of their mechanisms of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Paraquat - Wikipedia [en.wikipedia.org]
- 4. The level of menadione redox-cycling in pancreatic β-cells is proportional to the glucose concentration: role of NADH and consequences for insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione Depletion Is Necessary for Apoptosis in Lymphoid Cells Independent of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Redox Regulation by NRF2 in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.website-editor.net [cdn.website-editor.net]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VU661's Period-Lengthening Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VU661, a putative circadian rhythm modulator, and established alternatives for lengthening the circadian period. While information on this compound is limited in publicly accessible literature, this guide aims to provide a framework for its evaluation by presenting available data alongside a well-characterized comparator, the casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor PF-670462. The objective is to facilitate a critical assessment of this compound's potential by highlighting the necessary experimental data for independent verification.
Introduction to Circadian Period Modulation
The circadian clock is an endogenous timekeeping system that regulates a wide array of physiological and behavioral processes over a roughly 24-hour cycle. The period of this rhythm is a critical parameter, and its pharmacological modulation holds therapeutic potential for treating circadian rhythm sleep-wake disorders, jet lag, and shift work-related health issues. A key molecular mechanism governing the circadian period involves the phosphorylation of PERIOD (PER) proteins by casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which targets them for degradation and influences the timing of the negative feedback loop of the molecular clock. Inhibition of CK1δ/ε has been demonstrated to lengthen the circadian period.
Compound Overview
PF-670462 is a potent and selective inhibitor of CK1δ/ε that has been extensively characterized as a tool compound for lengthening the circadian period. It has been shown to cause significant, dose-dependent period lengthening in various in vitro and in vivo models[2][3][4][5][6]. Studies indicate that CK1δ is the predominant mediator of circadian timing, as selective inhibition of CK1ε has a minimal effect on the period[3].
Quantitative Comparison of Period-Lengthening Effects
Due to the lack of publicly available quantitative data for this compound, this section presents data for the well-validated CK1δ/ε inhibitor PF-670462 to serve as a benchmark for the type of data required for a thorough comparative analysis.
Table 1: In Vitro Period-Lengthening Effects of PF-670462
| Cell Line | Reporter | Concentration (µM) | Period Length (hours) | Fold Change vs. Vehicle | Reference |
| Wild-type mouse fibroblasts | PER2::Luc | 1 | 33 | ~1.4 | [2] |
| Rat-1 fibroblasts | Per2 promoter | 1 | ~30 | ~1.3 | [4] |
| Rat-1 fibroblasts | Bmal1 promoter | 1 | ~30 | ~1.3 | [4] |
| Rat-1 fibroblasts | Rev-erbα promoter | 1 | ~30 | ~1.3 | [4] |
| Human U2OS cells | BMAL1:Luc | 0.31 | Lengthened | Not specified | [5] |
Table 2: In Vivo Effects of PF-670462 on Circadian Period
| Animal Model | Dosing | Effect | Reference |
| Mice | 100 mg/kg, i.p. | 5.18 ± 1.51 h phase delay in activity onset | [2] |
| Rats | 50 mg/kg s.c. | Robust phase delays (-1.97 ± 0.17 h) | [6] |
Signaling Pathway and Experimental Workflow
Circadian Clock Negative Feedback Loop
The core of the mammalian circadian clock involves a transcription-translation feedback loop. The CLOCK:BMAL1 heterodimer activates the transcription of Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription. The speed of this cycle, and therefore the period of the circadian rhythm, is heavily influenced by the post-translational modification of PER proteins, particularly their phosphorylation by CK1δ/ε, which primes them for degradation.
Experimental Workflow for In Vitro Period Length Analysis
A standard method for assessing the effect of a compound on the circadian period in vitro involves the use of a cell line stably expressing a luciferase reporter driven by a clock gene promoter (e.g., Per2 or Bmal1).
Detailed Experimental Protocols
A detailed protocol for independent verification of a period-lengthening compound would typically include the following steps. This example is based on common practices for testing compounds like PF-670462.
In Vitro Bioluminescence Assay
-
Cell Culture:
-
Maintain a suitable cell line (e.g., U2OS or NIH3T3) stably expressing a circadian reporter construct (e.g., Bmal1-luciferase) in appropriate growth medium and conditions (e.g., 37°C, 5% CO2).
-
-
Cell Plating:
-
Plate the cells in 35-mm dishes at a density that allows for long-term recording without overgrowth.
-
-
Synchronization:
-
When cells reach confluency, synchronize their circadian rhythms. A common method is a 2-hour treatment with a high concentration of dexamethasone (e.g., 100 nM).
-
-
Compound Treatment:
-
After synchronization, replace the medium with a recording medium containing luciferin (the substrate for luciferase) and the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) must be run in parallel.
-
-
Bioluminescence Recording:
-
Place the culture dishes in a luminometer equipped with a heated and light-tight chamber. Record bioluminescence counts at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
-
-
Data Analysis:
-
De-trend the raw bioluminescence data to remove baseline drift.
-
Determine the period of the rhythm using a suitable algorithm, such as a sine wave fitting or Fourier analysis.
-
Compare the period length of the compound-treated cells to the vehicle-treated cells to determine the period-lengthening effect.
-
Discussion and Recommendations
The publicly available information on this compound is currently insufficient for a comprehensive and independent verification of its period-lengthening properties. While it is described as a circadian modulator, the lack of peer-reviewed studies detailing its mechanism of action, potency, and specificity is a significant gap.
For a thorough evaluation, the following data for this compound are necessary:
-
Quantitative in vitro data: Dose-response curves for period lengthening in multiple cell lines, including those relevant to the central (e.g., SCN-derived cells) and peripheral clocks.
-
Mechanism of action studies: Elucidation of its molecular target. If it is a CK1δ/ε inhibitor, data on its selectivity and potency against these and other kinases are crucial. If it acts via a redox mechanism, further studies are needed to understand how this modulates the core clock machinery.
-
In vivo data: Studies in animal models to assess its effects on behavioral rhythms (e.g., locomotor activity), pharmacokinetics, and potential toxicity.
-
Direct comparative studies: Head-to-head comparisons with well-characterized compounds like PF-670462 under identical experimental conditions.
Researchers and drug development professionals interested in this compound are encouraged to seek out primary research data or conduct their own independent validation experiments following established protocols, such as the bioluminescence assay detailed above. Without such data, any claims regarding this compound's period-lengthening properties remain to be independently substantiated.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of Circadian Rhythm Modulators: A Comparative Guide
A comprehensive assessment of the specificity of a circadian rhythm modulator designated VU661 cannot be provided at this time due to a lack of available scientific literature and experimental data pertaining to a compound with this identifier in the context of circadian rhythm research. Extensive searches have not yielded information on its mechanism of action, molecular target, or specificity profile.
This guide will instead provide a comparative overview of well-characterized circadian rhythm modulators, focusing on their specificity, mechanisms of action, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals working to identify and develop novel chronotherapeutics.
Key Targets for Circadian Modulation
The mammalian circadian clock is a complex network of transcriptional-translational feedback loops. Small molecules can modulate circadian rhythms by targeting core clock proteins or related kinases. The specificity of these modulators is a critical factor in their therapeutic potential, as off-target effects can lead to undesirable side effects.
The primary molecular targets for circadian rhythm modulators include:
-
Cryptochromes (CRY1 and CRY2): Key negative regulators in the core feedback loop.
-
REV-ERBα and REV-ERBβ: Nuclear receptors that act as negative regulators of Bmal1 transcription.
-
RAR-related Orphan Receptors (RORα, RORβ, RORγ): Nuclear receptors that act as positive regulators of Bmal1 transcription.
-
Casein Kinase 1 (CK1δ and CK1ε): Kinases that phosphorylate and regulate the stability of PERIOD (PER) and CRY proteins.
Comparative Analysis of Circadian Rhythm Modulators
The following table summarizes the characteristics of several known circadian rhythm modulators, providing a basis for comparison. Due to the absence of data for this compound, it is not included.
| Modulator | Molecular Target(s) | Mechanism of Action | Reported Specificity & Off-Target Effects |
| GSK4112 (SR6452) | REV-ERBα/β | Agonist | Potent REV-ERB agonist. Off-target activities have not been extensively reported in initial studies. |
| Nobiletin | RORα/γ | Agonist | Natural compound that directly binds to and activates RORs. May have other biological activities due to its flavonoid structure. |
| Longdaysin | CK1δ/ε, CK1α, GSK3β | Inhibitor | Lengthens the circadian period by inhibiting multiple kinases. The lack of high specificity can be a limitation. |
| KL001 | CRY1/CRY2 | Stabilizer | Stabilizes CRY proteins, leading to a lengthened circadian period. Shows selectivity for CRYs over other clock proteins. |
| SR9009 | REV-ERBα/β | Agonist | Synthetic REV-ERB agonist. Widely used as a research tool, but its in vivo effects are debated due to poor bioavailability and potential off-target effects. |
Experimental Protocols for Assessing Specificity
Evaluating the specificity of a circadian rhythm modulator is crucial. The following experimental protocols are commonly employed:
In Vitro Target Engagement and Selectivity Assays
-
Biochemical Assays: Direct binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) to quantify the affinity of the compound for its intended target.
-
Enzyme Inhibition Assays: For modulators targeting kinases like CK1, in vitro kinase panels are used to assess activity against a wide range of kinases to determine selectivity.
-
Receptor Activity Assays: For nuclear receptor modulators (REV-ERBs, RORs), cell-based reporter assays are used to measure the activation or repression of target gene transcription.
Cellular Assays for On-Target and Off-Target Effects
-
Luciferase Reporter Assays: Genetically engineered cell lines expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1-luc or Per2-luc) are the gold standard for measuring changes in circadian period, phase, and amplitude in response to a compound.[1]
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of core clock genes and clock-controlled genes to confirm on-target effects and identify potential off-target gene expression changes.
-
High-Content Imaging and Cellular Phenotyping: Assessing various cellular parameters (e.g., morphology, viability, proliferation) to identify potential cytotoxic or other off-target effects.
In Vivo Studies
-
Animal Models: Using rodent models (e.g., mice, rats) to assess the effect of the modulator on behavioral rhythms (e.g., locomotor activity), physiological parameters (e.g., body temperature), and gene expression in central (suprachiasmatic nucleus) and peripheral tissues.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the bioavailability, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effects.
-
Toxicology Studies: Comprehensive studies to evaluate the safety profile of the compound and identify any potential toxicities.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in circadian rhythm modulation and the workflows for assessing modulator specificity.
Caption: Simplified signaling pathway of the core mammalian circadian clock.
References
Head-to-head comparison of VU661 with first-generation clock modulators
A comparative guide for researchers, scientists, and drug development professionals on the pioneering small molecules that modulate the circadian clock.
Introduction
The circadian clock is an endogenous timekeeping system that governs a wide range of physiological and metabolic processes. Dysregulation of this internal clock is implicated in a variety of pathologies, including metabolic disorders, sleep disturbances, and cancer. Small molecule modulators of the core clock machinery represent a promising therapeutic avenue for resetting or fine-tuning circadian rhythms. This guide provides a head-to-head comparison of first-generation clock modulators, focusing on their mechanism of action, potency, and cellular effects. While this guide aims to be comprehensive, a direct comparison with the recently reported long-acting cryptochrome (CRY) stabilizer, VU661, is not included due to the current lack of publicly available experimental data for this compound. The following sections will detail the characteristics of key first-generation compounds targeting Cryptochrome (CRY), REV-ERB, and Retinoic acid receptor-related Orphan Receptor (ROR).
Data Presentation: Quantitative Comparison of First-Generation Clock Modulators
The following tables summarize the quantitative data for representative first-generation clock modulators based on their primary molecular targets. These compounds have been instrumental in elucidating the druggability of the circadian clock.
Table 1: Cryptochrome (CRY) Stabilizers
| Compound | Target(s) | Assay System | Potency (EC50/IC50) | Effect on Circadian Period | Reference(s) |
| KL001 | CRY1/CRY2 | U2OS cells (Bmal1-dLuc) | ~10 µM (period lengthening) | Lengthens | [1][2] |
| KL044 | CRY1/CRY2 | U2OS cells (Bmal1-dLuc) | ~1 µM (period lengthening) | Lengthens (approx. 10-fold more potent than KL001) | [3][4] |
Table 2: REV-ERB Agonists
| Compound | Target(s) | Assay System | Potency (IC50) | Effect on Circadian Period | Reference(s) |
| SR9009 | REV-ERBα/β | HEK293 cells (Gal4-REV-ERB LBD) | REV-ERBα: 670 nM, REV-ERBβ: 800 nM | Alters core clock gene expression | [5] |
| GSK4112 | REV-ERBα/β | Biochemical FRET assay | REV-ERBα: 2.3 µM (Bmal1 luciferase reporter) | Resets circadian oscillation | [6] |
Table 3: Retinoic acid receptor-related Orphan Receptor (ROR) Inverse Agonists
| Compound | Target(s) | Assay System | Potency (Ki/IC50) | Effect on Circadian Period | Reference(s) |
| T0901317 | RORα/γ | Radioligand binding assay | RORα: 132 nM, RORγ: 51 nM | Represses ROR-dependent transactivation | [7][8][9] |
| SR1001 | RORα/γt | Radioligand binding assay | RORα: 172 nM, RORγt: 111 nM | Suppresses TH17 cell differentiation | [10][11][12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by first-generation clock modulators and a typical experimental workflow for their characterization.
Caption: CRY-Mediated Transcriptional Repression Pathway and Point of Intervention for CRY Stabilizers.
Caption: The REV-ERB/ROR Regulatory Loop and Targets of First-Generation Modulators.
Caption: General Experimental Workflow for Characterizing Circadian Clock Modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of first-generation clock modulators.
Bmal1-Luciferase Circadian Rhythm Assay
This cell-based assay is a primary screening tool to identify compounds that alter the period, amplitude, or phase of the circadian clock.
-
Cell Culture and Transfection:
-
Human osteosarcoma U2OS cells are commonly used due to their robust circadian rhythms.
-
Cells are stably transfected with a reporter construct containing the firefly luciferase gene under the control of the Bmal1 promoter (Bmal1-dLuc).
-
-
Synchronization of Circadian Rhythms:
-
Cell cultures are synchronized to initiate a common circadian phase. This is often achieved by a short treatment with dexamethasone (e.g., 100 nM for 2 hours) or by a serum shock.
-
-
Compound Treatment and Luminescence Recording:
-
Following synchronization, the medium is replaced with a recording medium containing the test compound at various concentrations.
-
D-luciferin, the substrate for luciferase, is added to the medium.
-
Bioluminescence is recorded in real-time using a luminometer, typically for 3-5 days, with measurements taken at regular intervals (e.g., every 10-30 minutes).
-
-
Data Analysis:
-
The raw luminescence data is detrended to remove baseline trends.
-
A sine wave or other appropriate function is fitted to the detrended data to determine the period, amplitude, and phase of the circadian oscillation.
-
The effects of the compound are compared to a vehicle control (e.g., DMSO).
-
CRY Stabilization Assay (Western Blot)
This assay is used to determine if a compound increases the stability of CRY proteins by inhibiting their degradation.
-
Cell Culture and Treatment:
-
HEK293T cells are often used for their high transfection efficiency.
-
Cells are transfected with a plasmid expressing a CRY-luciferase (CRY-LUC) fusion protein or an epitope-tagged CRY protein (e.g., CRY-Flag).
-
After a period of expression, cells are treated with cycloheximide to inhibit new protein synthesis.
-
Simultaneously, cells are treated with the test compound or a vehicle control.
-
-
Protein Extraction and Quantification:
-
Cells are harvested at different time points after treatment.
-
Total protein is extracted using a lysis buffer.
-
The protein concentration of each sample is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the tag (e.g., anti-Flag) or for the CRY protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The HRP substrate (e.g., ECL) is added to the membrane, and the chemiluminescent signal is detected using an imager.
-
The intensity of the bands corresponding to the CRY protein is quantified.
-
The rate of protein degradation (half-life) is calculated for the compound-treated and control groups to determine if the compound stabilizes the CRY protein.
-
REV-ERB Luciferase Reporter Assay
This assay is used to identify agonists or antagonists of the REV-ERB nuclear receptors.
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with three plasmids:
-
An expression vector for a Gal4 DNA-binding domain fused to the ligand-binding domain of REV-ERBα or REV-ERBβ (Gal4-REV-ERB LBD).
-
A reporter plasmid containing the luciferase gene downstream of a Gal4 upstream activating sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, cells are treated with the test compound at various concentrations or a vehicle control.
-
-
Luciferase Activity Measurement:
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve.
-
The IC50 (for agonists that enhance repression) or EC50 (for antagonists that derepress) is calculated from the curve.
-
Conclusion
The first-generation clock modulators have been invaluable tools for understanding the molecular intricacies of the circadian clock and for validating its therapeutic potential. While compounds like KL001, SR9009, and T0901317 have laid the groundwork, the field is rapidly advancing. The development of next-generation modulators with improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the promise of circadian medicine into clinical reality. As data for novel compounds such as this compound becomes available, further comparative analyses will be essential to guide future drug discovery efforts in this exciting and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Small Molecule Activators of Cryptochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. SR1001, RORalpha and RORgammat inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SR 1001 | CAS 1335106-03-0 | SR1001 | Tocris Bioscience [tocris.com]
Validating the In Vivo Efficacy of the M5 PAM VU661: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the M5 positive allosteric modulator (PAM) VU661 and its alternatives. The focus is on bridging the gap between in vitro observations and in vivo outcomes, offering a critical assessment of the available data to guide future research and development in targeting the M5 muscarinic acetylcholine receptor.
The M5 subtype of the muscarinic acetylcholine receptor is a compelling therapeutic target for a range of central nervous system (CNS) disorders. Its role in modulating dopamine release and cerebral blood flow has implicated it in conditions such as addiction, schizophrenia, and cognitive impairment. Positive allosteric modulators (PAMs) offer a promising strategy for selectively enhancing M5 signaling. While numerous M5 PAMs have been developed and characterized in vitro, validating their effects in vivo has proven to be a significant challenge, primarily due to pharmacokinetic limitations. This guide focuses on the available data for this compound and compares it with other key M5 PAMs to inform the selection of appropriate tool compounds for in vivo research.
In Vitro Performance of M5 PAMs: A Comparative Overview
The initial characterization of M5 PAMs relies on in vitro assays to determine their potency, efficacy, and selectivity. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing the human M5 receptor. The potentiation of the acetylcholine (ACh) response is commonly measured through calcium mobilization or inositol phosphate accumulation assays.
| Compound | In Vitro Potency (EC50) | Selectivity | Key In Vitro Characteristics |
| This compound | Data not publicly available | Presumed M5 selective | |
| ML129 | Micromolar range | High selectivity over M1-M4 | First-in-class M5-selective PAM.[1][2] |
| ML172 | Micromolar range | Improved selectivity over ML129 | Second-generation probe with poor CNS penetration.[3] |
| ML380 | hM5 EC50: 190 nM, rM5 EC50: 610 nM | Pan-Gq activity (M1, M3, M5) | Demonstrates modest CNS penetration.[4] |
| VU0400265 | EC50 = 1.9 µM | Highly selective for M5 over M1-M4 | Considered one of the most selective M5 PAMs.[4] |
hM5 : human M5 receptor; rM5 : rat M5 receptor
Bridging the Gap: In Vivo Validation of M5 PAMs
Translating the in vitro effects of M5 PAMs into predictable in vivo outcomes is a critical step in drug development. This requires compounds with suitable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier for CNS targets. A significant hurdle for many early-generation M5 PAMs has been their poor CNS penetration, limiting their utility to in vitro studies or requiring invasive administration methods like intracerebroventricular (i.c.v.) injections.[1][2][3]
Currently, there is a lack of publicly available in vivo studies specifically investigating the effects of this compound. This absence of data makes it challenging to directly validate its in vitro observations in a whole-animal context.
In contrast, some in vivo data exists for other M5 PAMs, offering insights into the potential effects of M5 modulation. For instance, ML380 has been shown to have a brain-to-plasma ratio of 0.36, indicating a modest ability to enter the CNS.[4]
Experimental Methodologies for In Vivo Validation
To assess the in vivo effects of M5 PAMs, a variety of preclinical models and experimental protocols are employed. These are designed to probe the physiological and behavioral consequences of M5 receptor modulation.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.[5][6][7][8][9]
Experimental Protocol:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.[6][9]
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to freely explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.[6][9]
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific period, which can range from minutes to hours.
-
Testing/Novelty Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring both the familiar and the novel object is recorded.[6]
-
Data Analysis: A discrimination index is calculated to quantify memory, representing the proportion of time spent exploring the novel object relative to the total exploration time.
Measurement of Cerebral Blood Flow (CBF)
Given the role of M5 receptors in regulating cerebrovascular tone, measuring changes in CBF is a key in vivo endpoint.[1][2][3] Several techniques can be employed in preclinical models.
Experimental Protocol (using Laser Doppler Flowmetry as an example):
-
Animal Preparation: The animal (e.g., a mouse) is anesthetized, and its head is fixed in a stereotaxic frame. A small craniotomy is performed to expose the brain surface.
-
Probe Placement: A laser Doppler probe is positioned over the region of interest to measure red blood cell flux, which is an index of CBF.
-
Baseline Recording: A stable baseline CBF is recorded before the administration of the test compound.
-
Compound Administration: The M5 PAM (e.g., this compound or an alternative) is administered systemically (e.g., intravenously or intraperitoneally) or directly to the brain surface.
-
Post-Dose Recording: CBF is continuously monitored after compound administration to assess any changes from the baseline.
-
Data Analysis: The percentage change in CBF from baseline is calculated to determine the vasoactive effect of the M5 PAM.
Visualizing the M5 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: M5 Receptor Signaling Pathway.
Caption: In Vitro to In Vivo Validation Workflow.
Conclusion and Future Directions
The development of selective M5 PAMs like this compound holds significant promise for the treatment of various CNS disorders. However, the critical step of validating their in vivo efficacy remains a major challenge. The lack of publicly available in vivo data for this compound underscores the need for further research to characterize its pharmacokinetic profile and its effects in relevant animal models.
For researchers in this field, the selection of an appropriate M5 PAM tool compound should be guided by a careful consideration of both its in vitro properties and, crucially, its demonstrated or predicted in vivo characteristics, particularly CNS penetration. While compounds like ML380 offer a starting point with some available in vivo data, the development of next-generation M5 PAMs with improved brain exposure is essential to fully unlock the therapeutic potential of targeting the M5 receptor. Future studies should focus on conducting head-to-head in vivo comparisons of promising M5 PAMs to provide a clearer picture of their relative efficacy and suitability for further development.
References
- 1. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 6. mmpc.org [mmpc.org]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of VU661: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of VU661, a compound recognized for its potential in scientific research. Adherence to these protocols is critical due to the compound's inherent hazardous properties.
Understanding the Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern during disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | H302 | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute and Chronic Aquatic Toxicity (Category 1) | H410 | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is designed to minimize exposure risks and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected as hazardous waste.
-
Use a designated, properly labeled, and leak-proof waste container. The container should be compatible with the chemical properties of this compound.
-
The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations[2].
-
Keep the hazardous waste container closed except when adding waste[2].
3. Handling Spills:
-
In the event of a spill, collect the spillage immediately[1].
-
For small spills, use an absorbent material to contain and collect the substance.
-
Place all cleanup materials into the designated hazardous waste container.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
4. Storage of Waste:
-
Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
The storage area should be secure and accessible only to authorized personnel.
-
Store this compound waste separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
5. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved waste disposal plant[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[2]. They will ensure compliance with all local, state, and federal regulations.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain [2].
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Logistical Information for Handling VU661
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the compound VU661, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is crucial to minimize risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes[1]. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required[1]. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact[1]. |
| Respiratory Protection | Suitable Respirator | To be used to avoid inhalation of dust or aerosols[1]. |
Operational Handling Protocol
Safe handling of this compound requires a controlled environment and strict adherence to procedural guidelines.
Key Handling Precautions:
-
Avoid contact with skin and eyes[1].
-
Do not inhale dust or aerosols[1].
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Thoroughly wash hands and any exposed skin after handling[1].
The following diagram outlines the standard operational workflow for handling this compound.
First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention[1]. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[1]. |
| Inhalation | Move the individual to fresh air immediately[1]. |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse the mouth with water[1]. |
Storage and Disposal Plan
Proper storage and disposal are critical to prevent contamination and environmental harm.
Storage Conditions:
-
Store in a cool, well-ventilated area[1].
-
Keep the container tightly sealed[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Disposal Protocol:
-
Avoid releasing this compound into the environment[1].
-
Collect any spillage[1].
-
Dispose of the contents and container at an approved waste disposal plant[1].
The following diagram illustrates the decision-making process for the disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
